Dhodh-IN-24
Description
The exact mass of the compound 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) is 394.21574685 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-dimethyl-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-29(27-19-23-13-7-11-21-9-3-5-15-25(21)23)17-18-30(2)28-20-24-14-8-12-22-10-4-6-16-26(22)24/h3-16,19-20H,17-18H2,1-2H3/b27-19+,28-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOGKVBQVODDT-MKYUKRCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=CC=CC2=CC=CC=C21)N=CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=CC=CC2=CC=CC=C12)CCN(/N=C/C3=CC=CC4=CC=CC=C34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dhodh-IN-24: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-24 is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound presents a valuable tool for investigating the roles of pyrimidine metabolism in various pathological conditions, including cancer and autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its impact on cellular signaling pathways and providing representative experimental protocols for its characterization.
Introduction to this compound and its Target: DHODH
This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[2][3][4] This enzyme is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain.[3][5] The inhibition of DHODH by this compound disrupts the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides, thereby exerting a cytostatic effect on rapidly proliferating cells that have a high demand for nucleotides, such as cancer cells and activated lymphocytes.[6][7]
Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of DHODH. This blockade occurs at the fourth step of the de novo pyrimidine synthesis pathway, preventing the conversion of dihydroorotate to orotate.[2][3] This targeted inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn results in the cessation of DNA and RNA synthesis, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of cell proliferation.[5][8]
Quantitative Data on DHODH Inhibition
The inhibitory potency of this compound against human DHODH has been quantified, providing a key metric for its biological activity.
| Compound | Target | IC50 (nM) |
| This compound | Human DHODH | 91 |
| Data sourced from MedChemExpress and TargetMol product pages.[1][9] |
Downstream Signaling and Cellular Consequences
The inhibition of DHODH by this compound triggers a cascade of downstream cellular events beyond the immediate depletion of pyrimidines.
Impact on Mitochondrial Respiration and ROS Production
As DHODH is linked to the mitochondrial electron transport chain, its inhibition can affect cellular respiration. While the direct effects of this compound on mitochondrial function have not been specifically reported, studies on other DHODH inhibitors suggest that this class of compounds can modulate the production of reactive oxygen species (ROS).[4][5] The disruption of the electron flow at the level of DHODH can lead to an increase in mitochondrial ROS, which can contribute to cellular stress and apoptosis.[4][5]
Cell Cycle Arrest and Apoptosis
By depriving cells of the necessary building blocks for DNA replication, this compound induces cell cycle arrest, primarily at the S-phase.[8] Prolonged pyrimidine starvation can ultimately trigger programmed cell death (apoptosis), particularly in cells that are highly dependent on de novo pyrimidine synthesis.[8]
Potential Crosstalk with Other Signaling Pathways
Recent research has indicated that DHODH may have functions beyond its canonical role in pyrimidine synthesis. For instance, DHODH has been implicated in the regulation of β-catenin signaling.[8] While not directly demonstrated for this compound, it is plausible that its inhibition of DHODH could modulate this and other oncogenic signaling pathways.
Experimental Protocols
The following are representative protocols for the in vitro characterization of DHODH inhibitors like this compound.
DHODH Enzymatic Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant human DHODH.
Principle: The activity of DHODH can be measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.[10]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Coenzyme Q10 (electron acceptor)
-
DCIP (colorimetric indicator)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and Coenzyme Q10.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, dihydroorotate, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effect of this compound on cancer cell lines.
Principle: The number of viable cells after treatment with the inhibitor is quantified using a colorimetric or fluorometric method, such as the MTT or resazurin assay.
Materials:
-
Cancer cell lines (e.g., HL-60, A549)
-
Cell culture medium and supplements
-
This compound
-
MTT or resazurin solution
-
Solubilization buffer (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add MTT or resazurin solution to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
Signaling Pathway of DHODH Inhibition
Caption: Mechanism of this compound action on the pyrimidine biosynthesis pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent and specific inhibitor of human DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Its mechanism of action, centered on the depletion of pyrimidine nucleotides, leads to cell cycle arrest and inhibition of proliferation in rapidly dividing cells. This makes this compound a valuable chemical probe for studying the roles of pyrimidine metabolism in health and disease and a potential starting point for the development of novel therapeutics. Further research is warranted to explore its full pharmacological profile, including its effects on mitochondrial function, downstream signaling pathways, and its efficacy in preclinical models of disease.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-24: A Technical Whitepaper on the Discovery and Synthesis of a Novel DHODH Inhibitor
Abstract
Human dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This document provides a detailed technical overview of Dhodh-IN-24 (also known as compound 16), a potent inhibitor of human DHODH. Discovered through a structure-based virtual screening campaign, this compound exhibits nanomolar potency in biochemical assays. This guide details the discovery workflow, a representative chemical synthesis, and the experimental protocols used for its initial characterization, presenting this compound as a promising scaffold for the development of novel therapeutics.
Introduction: DHODH as a Therapeutic Target
The de novo synthesis of pyrimidines is essential for the production of DNA and RNA, which are fundamental for cell proliferation.[1][2][3] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2][3] Rapidly dividing cells, including cancer cells and activated lymphocytes, are highly dependent on this pathway for a steady supply of nucleotides.[1][2][3] Consequently, inhibiting DHODH starves these cells of essential building blocks, leading to cell cycle arrest and apoptosis, which establishes DHODH as a compelling target for therapeutic intervention in oncology and immunology.[1][2][3]
Caption: The de novo pyrimidine biosynthesis pathway and the site of action for this compound.
Discovery of this compound
This compound was identified through a structure-based drug discovery program aimed at finding novel DHODH inhibitors.[1][3] The workflow utilized computational screening methods to prioritize compounds for experimental validation.[1][3]
Caption: Discovery workflow leading to the identification of this compound.
The process began with the in silico screening of the ChemBridge EXPRESS-pick library.[1][3] Compounds were first filtered to remove Pan-Assay Interference Compounds (PAINS) and those violating Lipinski's rules for oral druggability.[1][3] The remaining molecules were then docked into the binding site of human DHODH using the Glide SP docking protocol.[1][3] Based on favorable docking scores and ligand efficiency, 176 compounds were selected for purchase and experimental testing.[4]
Synthesis of this compound
This compound (compound 16) was initially sourced from the ChemBridge EXPRESS-pick library for screening purposes.[1][3] For follow-up studies and analogue development, a representative synthetic route is proposed. The following multi-step synthesis is a plausible method for generating the core scaffold and final compound.
Caption: A plausible synthetic pathway for this compound and its analogues.
Experimental Protocol: Representative Synthesis
-
Step 1: Fischer Indole Synthesis. A solution of an appropriately substituted phenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is heated to reflux for 4 hours. The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the indole-ester intermediate.
-
Step 2: Amidation. The indole-ester intermediate (1.0 eq) is combined with a desired substituted amine (1.5 eq) in a sealed tube. The mixture is heated to 120°C for 16 hours. After cooling, the crude product is purified by column chromatography on silica gel to afford the indole-amide core structure.
-
Step 3: Final Elaboration. Depending on the specific substituents required for the final this compound molecule, further standard chemical transformations, such as Suzuki or Buchwald-Hartwig coupling reactions, are performed on the indole-amide core to install the remaining functional groups, followed by final purification via reverse-phase HPLC.
In-Depth Characterization
This compound was characterized through a series of biochemical and cell-based assays to confirm its inhibitory activity against human DHODH and its effect on cancer cell viability.
Quantitative Data Summary
The inhibitory potency of this compound was determined against recombinant human DHODH. Its anti-proliferative effects were subsequently assessed in the MOLM-13 acute myeloid leukemia (AML) cell line.[1][3]
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Cell Viability IC₅₀ (µM) |
| This compound (16) | Human DHODH | Biochemical | 91 | MOLM-13 | 2.3 - 50.6 (Range for 10 hits) |
| Teriflunomide (Ref.) | Human DHODH | Biochemical | 130 | MOLM-13 | Not Reported |
| Table 1: Biochemical and cellular activity of this compound.[1][3] |
Experimental Protocol: Biochemical DHODH Inhibition Assay
This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCPIP), which is coupled to the oxidation of the dihydroorotate substrate.[5]
-
Reagents:
-
Assay Buffer: 50 mM Tris, 150 mM KCl, 0.1% Triton® X-100, pH 8.0.
-
Recombinant human DHODH (rhDHODH).
-
L-Dihydroorotic acid (DHO), 40 mM stock in DMF.
-
Decylubiquinone, 20 mM stock in DMSO.
-
DCPIP, 10 mM stock in water.
-
-
Procedure:
-
Dilute rhDHODH to a working concentration of 0.4 µg/mL in Assay Buffer.
-
Add 50 µL of the diluted rhDHODH to the wells of a 96-well plate.
-
Add serial dilutions of this compound (or DMSO control) to the wells and incubate for 10 minutes at room temperature.
-
Prepare a substrate mixture in Assay Buffer containing DHO (final concentration 200 µM), Decylubiquinone (final concentration 50 µM), and DCPIP (final concentration 60 µM).
-
Initiate the reaction by adding 50 µL of the substrate mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over 15 minutes using a plate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value by fitting the dose-response curve.
-
Experimental Protocol: MOLM-13 Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of the MOLM-13 AML cell line.
-
Reagents:
-
MOLM-13 cells.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure:
-
Seed MOLM-13 cells in a 96-well opaque plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a DMSO-only control.
-
Incubate the plate for an additional 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.
-
Conclusion
This compound, identified via a robust structure-based discovery pipeline, is a potent inhibitor of human DHODH with an IC₅₀ of 91 nM.[1][3] It demonstrates activity in acute myeloid leukemia cells, a disease context where novel therapeutic mechanisms are urgently needed.[1][3][4] The data presented herein establish this compound as a valuable chemical probe for studying pyrimidine metabolism and a promising starting point for medicinal chemistry optimization to develop next-generation DHODH inhibitors for clinical applications.
References
Dhodh-IN-24: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-24, also identified as compound 16 in recent literature, is a novel and potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[1] This enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells, including cancer cells, activated immune cells, and various pathogens. By targeting DHODH, this compound effectively disrupts the synthesis of essential building blocks for DNA and RNA, leading to the inhibition of cell growth and proliferation. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, tailored for professionals in the field of drug discovery and development.
Core Function and Mechanism of Action
This compound functions as a highly specific and potent inhibitor of human dihydroorotate dehydrogenase (DHODH). This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines required for DNA and RNA synthesis.
The inhibitory action of this compound on DHODH leads to a depletion of the intracellular pyrimidine pool. Consequently, cells that are heavily reliant on this de novo pathway for their proliferation are unable to synthesize the necessary nucleic acids for replication, resulting in cell cycle arrest and ultimately, cell death. This selective dependency of rapidly proliferating cells on de novo pyrimidine synthesis forms the basis of the therapeutic potential of DHODH inhibitors like this compound in indications such as cancer and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a comparator compound from the primary literature.
Table 1: In Vitro Biochemical Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Compound 16) | Human DHODH | Biochemical | 91 | [1] |
Table 2: In Vitro Cellular Activity of DHODH Inhibitors in MOLM-13 Cells
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 17 (structurally related) | MOLM-13 | Cell Viability | 2.3 | [1] |
| Other Novel Inhibitors (range) | MOLM-13 | Cell Viability | 2.3 - 50.6 | [1][2] |
Note: The specific cellular IC50 for this compound (compound 16) in MOLM-13 cells is not explicitly stated in the primary publication, however, a range for a series of 10 novel inhibitors, including a structurally related compound, is provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Recombinant Human DHODH Biochemical Assay
This fluorescence-based assay was performed by Reaction Biology Corporation to determine the in vitro potency of this compound.
Materials:
-
Recombinant human DHODH enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (specific composition proprietary to Reaction Biology Corporation)
-
Substrate (Dihydroorotate)
-
Resazurin (as a fluorescent indicator)
-
Stop Mixture (100 mM HEPES, 10 mM Orotate)
-
DMSO (for control)
-
Compound 3 (as a positive control for inhibition)
Procedure:
-
Compound Preparation: Prepare a 10-dose concentration series of this compound using 3-fold serial dilutions in DMSO, starting from an initial high concentration (e.g., 10, 30, 50, or 100 µM).
-
Enzymatic Reaction:
-
Add the recombinant human DHODH enzyme to the assay buffer.
-
Add the various concentrations of this compound or control solutions (DMSO for 100% activity, 1 µM Compound 3 for positive inhibition control) to the enzyme mixture.
-
Initiate the enzymatic reaction by adding the substrate (dihydroorotate) and resazurin.
-
Incubate the reaction mixture for 1 hour at 25 °C. During this time, active DHODH will oxidize dihydroorotate to orotate and concurrently reduce resazurin to the fluorescent product, resorufin.
-
-
Reaction Termination and Detection:
-
Stop the enzymatic reaction by adding 5 mM of the stop mixture.
-
Measure the fluorescent signal of resorufin using a suitable plate reader.
-
-
Data Analysis:
-
The percentage of DHODH activity for each compound concentration is calculated relative to the DMSO-only control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
MOLM-13 Cell Viability Assay
This assay was used to assess the effect of DHODH inhibitors on the viability of the human acute myeloid leukemia cell line, MOLM-13.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) or a similar MTS-based assay reagent.[3]
-
96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
DMSO (for vehicle control)
Procedure:
-
Cell Seeding:
-
Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
Viability Measurement (using CellTiter-Glo®):
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Mix the contents and incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The cell viability for each treatment is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
-
Mandatory Visualizations
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway highlighting the inhibition of DHODH by this compound.
Experimental Workflow for this compound Discovery
Caption: The experimental workflow for the discovery and validation of this compound.
References
- 1. Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-24: A Technical Guide to a Potent DHODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Dhodh-IN-24, a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its characterization, and explores its impact on relevant signaling pathways.
Introduction to Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[2]
Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[2][3] This dependency makes DHODH an attractive therapeutic target. Inhibition of DHODH leads to pyrimidine depletion, which in turn results in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in these highly proliferative cells.[1][3]
This compound: A Potent DHODH Inhibitor
This compound is a small molecule inhibitor of human DHODH. It has demonstrated potent activity in biochemical assays.
Quantitative Data
The following table summarizes the available quantitative data for this compound and a related potent DHODH inhibitor for comparison.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |
| This compound | Human DHODH | Biochemical | 91 | Not Reported | Not Reported | [4] |
| Brequinar | Human DHODH | Biochemical | 5.2 | Not Reported | Not Reported | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize DHODH inhibitors like this compound.
Biochemical Assay: DHODH Enzyme Inhibition (DCIP Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Workflow:
Protocol: [6]
-
Reagents:
-
Recombinant human DHODH (e.g., N-terminal His-tagged with transmembrane domain deletion).
-
This compound stock solution in DMSO.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
2,6-dichloroindophenol (DCIP) solution.
-
Coenzyme Q10 solution.
-
Dihydroorotic acid solution.
-
-
Procedure:
-
In a 96-well plate, add recombinant human DHODH to the reaction buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO).
-
Add DCIP and Coenzyme Q10 to the wells.
-
Pre-incubate the plate at 25°C for 30 minutes.
-
Initiate the reaction by adding dihydroorotic acid.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Cell Proliferation (MTT/WST-1 Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Workflow:
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT or WST-1 reagent.
-
Solubilization buffer (for MTT).
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the cellular IC50 value from the dose-response curve.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to DHODH in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.[9]
Workflow:
-
Cell Treatment and Heating:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DHODH in each sample by Western blotting using a specific anti-DHODH antibody.
-
Quantify the band intensities.
-
Plot the amount of soluble DHODH as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathways Affected by DHODH Inhibition
Inhibition of DHODH by compounds like this compound leads to the depletion of the pyrimidine pool, which has significant downstream effects on cellular signaling pathways, particularly those involved in cell cycle regulation and survival.
Cell Cycle Arrest
Pyrimidine depletion resulting from DHODH inhibition leads to a stall in DNA replication, causing cells to arrest in the S-phase of the cell cycle.[1][11] This is a common mechanism of action for antimetabolite drugs.
Induction of Apoptosis
Prolonged S-phase arrest and the inability to synthesize necessary nucleic acids can trigger programmed cell death, or apoptosis.[1][11] This is a key mechanism by which DHODH inhibitors exert their anti-cancer effects.
Modulation of p53 and MYC Signaling
-
p53: Inhibition of DHODH has been shown to increase the synthesis of the tumor suppressor protein p53.[12][13][14] The accumulation of p53 can contribute to both cell cycle arrest and apoptosis.
-
MYC: The MYC oncogene is a key driver of cell proliferation and is often overexpressed in cancer.[12][13] Studies have shown that DHODH inhibition can lead to a downregulation of MYC target genes.[12][13] Furthermore, there is evidence for a non-enzymatic role of DHODH in stabilizing the MYC protein, suggesting that DHODH inhibitors could also promote MYC degradation.[15]
In Vivo Studies
While specific in vivo data for this compound is not publicly available, studies with other potent DHODH inhibitors, such as brequinar, have demonstrated significant anti-tumor efficacy in various preclinical cancer models, including xenograft and transgenic mouse models of neuroblastoma.[12][13] These studies show that DHODH inhibition can dramatically reduce tumor growth and extend survival.[12][13]
Conclusion
This compound is a potent inhibitor of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its ability to disrupt this pathway leads to the depletion of pyrimidines, resulting in cell cycle arrest and apoptosis in rapidly proliferating cells. The downstream effects on key signaling molecules like p53 and MYC further underscore its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other DHODH inhibitors in preclinical drug development. Further research is warranted to fully elucidate the specific in vivo efficacy and detailed signaling mechanisms of this compound.
References
- 1. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 5. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 14. DOHH2 Xenograft Model | Xenograft Services [xenograft.net]
- 15. Targeting both the enzymatic and non-enzymatic functions of DHODH as a therapeutic vulnerability in c-Myc-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dhodh-IN-24: A Technical Guide to a Novel Dihydroorotate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-24 is a recently identified, potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] As rapidly proliferating cells, such as cancer cells, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors, DHODH has emerged as a significant therapeutic target in oncology and immunology.[4] This technical guide provides a comprehensive overview of the basic characteristics of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization. The guide also includes visualizations of the relevant biological pathway and a typical experimental workflow to facilitate a deeper understanding of this novel compound for research and drug development purposes.
Core Characteristics of this compound
This compound, also referred to as compound 16 in its discovery publication, was identified through a structure-based drug discovery approach.[1][3] It presents a promising scaffold for the development of new therapeutics targeting diseases with metabolic vulnerability in the pyrimidine synthesis pathway, such as acute myeloid leukemia (AML).[3]
-
Mechanism of Action: this compound functions as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This leads to the inhibition of cell proliferation and can induce cell cycle arrest and apoptosis in rapidly dividing cells.[6]
-
Chemical Properties: While the complete chemical synthesis pathway for this compound is proprietary to its developers, its fundamental properties are available from commercial suppliers.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Target | Cell Line | IC50 | Reference |
| Biochemical Assay | Human DHODH | - | 91 nM | [1][2][3] |
| Cell Viability Assay | - | MOLM-13 (AML) | 2.3 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of DHODH inhibitors like this compound.
Note: The following protocols are generalized based on standard methods for characterizing DHODH inhibitors and may not reflect the exact procedures used in the initial discovery of this compound.
Recombinant Human DHODH Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified human DHODH.
-
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a positive control (a known DHODH inhibitor like Brequinar) and a negative control (DMSO vehicle).
-
Add recombinant human DHODH to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and viability of cancer cell lines.
-
Materials:
-
MOLM-13 cells or other relevant cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well white, clear-bottom microplates
-
Luminometer
-
-
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the discovery and characterization of a novel DHODH inhibitor.
References
- 1. Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. researchgate.net [researchgate.net]
- 4. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research Findings on Dhodh-IN-24 Inconclusive
Initial investigations to gather preliminary research findings on "Dhodh-IN-24" have not yielded any specific or identifiable information. Extensive searches across scientific databases and public domains have failed to locate any registered compound, research project, or publication with this designation.
This suggests that "this compound" may be an internal project code, a newly designated compound not yet in the public domain, or a potential misspelling of an existing entity. Without publicly available data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create diagrams of signaling pathways as requested.
Further research and the generation of a technical guide are contingent on the provision of a correct and publicly traceable identifier for the subject of interest. Researchers, scientists, and drug development professionals seeking information are advised to verify the nomenclature.
Dhodh-IN-24 and its Effect on Cell Proliferation: A Technical Guide
Abstract
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. Dhodh-IN-24 has been identified as a potent inhibitor of human DHODH with a reported IC50 of 91 nM.[1] This technical guide provides an in-depth overview of the mechanism of action of DHODH inhibitors, with a focus on their effects on cell proliferation, and outlines experimental protocols for their evaluation. While specific data on this compound is limited, this guide extrapolates its likely biological effects based on the well-characterized activities of other DHODH inhibitors.
Introduction to Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3][4] This process is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine) that are vital for DNA and RNA synthesis.[3][5] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and RNA transcription, making them particularly vulnerable to the inhibition of this pathway.[5][6]
This compound: A Potent DHODH Inhibitor
This compound is a small molecule inhibitor of human DHODH with a reported half-maximal inhibitory concentration (IC50) of 91 nM.[1] This potent activity suggests that this compound can effectively block the de novo pyrimidine synthesis pathway at nanomolar concentrations, leading to the suppression of cell proliferation.
Mechanism of Action of DHODH Inhibitors
DHODH inhibitors function by binding to the enzyme and blocking its catalytic activity.[5] This leads to a depletion of the intracellular pool of pyrimidines, which in turn inhibits DNA and RNA synthesis, resulting in cell cycle arrest and a reduction in cell proliferation.[5][7]
Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.
Effects of DHODH Inhibition on Cell Proliferation
Inhibition of DHODH has been shown to have a profound impact on cell proliferation across a variety of cancer cell types. The primary effects are mediated through the depletion of pyrimidine pools, leading to:
-
Cell Cycle Arrest: Depletion of nucleotides triggers cell cycle checkpoints, often leading to an arrest in the S phase, the phase of DNA synthesis.[2][6]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death, or apoptosis.[2]
-
Induction of Ferroptosis: Recent studies have shown that DHODH inhibition can also induce a form of iron-dependent cell death called ferroptosis, particularly in cancer cells with low expression of GPX4.[8][9]
Quantitative Data on DHODH Inhibitors
The following table summarizes the IC50 values for several well-characterized DHODH inhibitors in various cancer cell lines, providing a comparative context for the potency of this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brequinar | HT-1080 | Fibrosarcoma | ~0.5 | [8] |
| Leflunomide | A375 | Melanoma | ~100 | [2] |
| Teriflunomide | Jurkat | T-cell Leukemia | >100 | [10] |
| BAY2402234 | C4-2B | Prostate Cancer | ~0.01-0.1 | [11] |
| This compound | - | - | 0.091 | [1] |
Signaling Pathways Modulated by DHODH Inhibition
Beyond the direct impact on nucleotide synthesis, DHODH inhibition can modulate several key signaling pathways involved in cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on cell proliferation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
DHODH Enzymatic Assay
Objective: To confirm the direct inhibitory effect of this compound on DHODH enzyme activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human DHODH, dihydroorotate (DHO), and a suitable electron acceptor such as 2,6-dichloroindophenol (DCIP) in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Kinetic Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 of this compound for DHODH inhibition.[12]
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel DHODH inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Based on the extensive research on other DHODH inhibitors, it is anticipated that this compound will effectively inhibit cell proliferation, induce cell cycle arrest, and potentially trigger apoptosis or ferroptosis in rapidly dividing cells. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel DHODH inhibitors as potential therapeutic agents. Further studies are warranted to fully characterize the pharmacological profile of this compound and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploratory Studies Involving Dhodh-IN-24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory studies involving Dhodh-IN-24, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). This document details the core mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized in its initial characterization. The information presented is intended to facilitate further research and development of this compound and its analogs.
Core Concepts: Mechanism of Action of this compound
This compound is a potent, nanomolar inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are therefore particularly dependent on the de novo synthesis pathway.[3]
DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate, with subsequent reduction of a flavin mononucleotide (FMN) cofactor. By inhibiting DHODH, this compound effectively blocks the pyrimidine supply, leading to cell cycle arrest and inhibition of cell proliferation.[3]
Quantitative Data Summary
The initial characterization of this compound, referred to as compound 16 in its discovery publication, involved biochemical and cell-based assays to determine its potency.[1] The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of Human DHODH
| Compound | IC50 (nM) |
| This compound (Compound 16) | 91 |
| Teriflunomide (Reference) | 130 |
Data sourced from Higgins et al., 2024.[1]
Table 2: Cellular Viability in MOLM-13 Human Leukemia Cells
| Compound | IC50, MOLM-13 (µM) |
| This compound (Compound 16) | >50 |
| Compound 17 (Most potent cellular inhibitor from the same study) | 2.3 |
Data sourced from Higgins et al., 2024.[1] It is noteworthy that while this compound is a potent biochemical inhibitor, its activity in the MOLM-13 cell viability assay was less pronounced in the initial study.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of this compound.
Recombinant Human DHODH Inhibition Assay
This protocol details the in vitro assay used to determine the biochemical potency of this compound against purified human DHODH.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHO, DCIP, and CoQ10.
-
Add 2 µL of the test compound at various concentrations (typically a serial dilution) to the wells of a 96-well plate. For the control, add 2 µL of DMSO.
-
Add 178 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 20 µL of recombinant human DHODH enzyme to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time at room temperature. The rate of reaction is proportional to the rate of DCIP reduction.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
MOLM-13 Cell Viability Assay
This protocol describes the cell-based assay used to evaluate the effect of this compound on the proliferation of the human acute myeloid leukemia (AML) cell line, MOLM-13.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed MOLM-13 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. For the control, add 100 µL of medium with the same concentration of DMSO.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a nonlinear regression model.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows related to the exploratory studies of this compound.
Caption: Mechanism of Action of this compound.
References
- 1. Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dhodh-IN-24 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-24 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, which play a central role in the pathophysiology of autoimmune diseases.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the suppression of T and B cell proliferation and a reduction in pro-inflammatory cytokine production. These application notes provide detailed protocols for the utilization of this compound in common preclinical models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
Mechanism of Action:
This compound targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway, which is located in the inner mitochondrial membrane.[2] This enzyme catalyzes the oxidation of dihydroorotate to orotate. Inhibition of DHODH by this compound leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. Consequently, the synthesis of DNA, RNA, and other essential molecules for cell proliferation is impaired in metabolically active lymphocytes.
Data Presentation
In Vitro Activity
| Compound | Target | IC50 (nM) | Cell Line |
| This compound | Human DHODH | 91 | - |
In Vivo Efficacy of DHODH Inhibitors in Autoimmune Models (Illustrative Data)
Disclaimer: The following data for this compound is illustrative and intended to serve as a template for data presentation. Specific in vivo efficacy data for this compound is not yet publicly available.
Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle | - | 10.2 ± 1.5 | 3.8 ± 0.4 |
| This compound | 10 | 4.5 ± 0.8 | 2.5 ± 0.3 |
| This compound | 30 | 2.1 ± 0.5 | 2.0 ± 0.2 |
| Leflunomide | 10 | 5.1 ± 0.9 | 2.7 ± 0.3 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Clinical Score (Day 21) | CNS Infiltrating Cells (x10^5) |
| Vehicle | - | 3.8 ± 0.6 | 15.2 ± 2.1 |
| This compound | 10 | 1.9 ± 0.4 | 7.8 ± 1.5 |
| This compound | 30 | 0.8 ± 0.3 | 3.5 ± 0.9 |
| Teriflunomide | 10 | 2.2 ± 0.5 | 8.9 ± 1.7 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
MRL/lpr Mouse Model of Systemic Lupus Erythematosus
| Treatment Group | Dose (mg/kg, p.o., daily) | Proteinuria (mg/dL, Week 20) | Anti-dsDNA Titer (IU/mL, Week 20) |
| Vehicle | - | 450 ± 85 | 8500 ± 1200 |
| This compound | 10 | 210 ± 50 | 4200 ± 850 |
| This compound | 30 | 120 ± 35 | 2100 ± 600 |
| Cyclophosphamide | 20 (weekly, i.p.) | 150 ± 40 | 2500 ± 700 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Experimental Protocols
Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or as determined by solubility studies)
-
Sterile phosphate-buffered saline (PBS)
-
Homogenizer or sonicator
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. A common dosing volume for oral gavage in mice is 10 mL/kg.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile PBS.
-
Gradually add the this compound powder to the vehicle while continuously vortexing or stirring to ensure a homogenous suspension.
-
If necessary, use a homogenizer or sonicator to achieve a fine, uniform suspension.
-
Prepare fresh on the day of dosing.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Principle: CIA is a widely used model for rheumatoid arthritis, characterized by chronic inflammation of the joints, synovitis, and erosion of cartilage and bone. The disease is induced by immunization with type II collagen.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (27G)
-
This compound formulation
-
Calipers for measuring paw thickness
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
-
On day 21, boost the mice with a subcutaneous injection of 100 µg of CII emulsified in IFA.
-
-
Treatment:
-
Begin daily oral gavage with this compound or vehicle upon the first signs of arthritis (typically around day 24-28), or prophylactically starting from day 21.
-
-
Assessment:
-
Monitor mice daily for the onset and severity of arthritis using a standardized scoring system (e.g., 0 = no swelling; 1 = mild swelling and erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
At the end of the study (e.g., day 42), collect blood for serological analysis (e.g., anti-CII antibodies, inflammatory cytokines) and paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Principle: EAE is the most common animal model for multiple sclerosis, characterized by inflammation of the central nervous system (CNS), demyelination, and progressive paralysis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Syringes and needles (27G)
-
This compound formulation
Protocol:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG35-55 emulsified in CFA.
-
Administer 200 ng of PTX intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Begin daily oral gavage with this compound or vehicle upon the onset of clinical signs (typically around day 9-12), or prophylactically starting from day 0.
-
-
Assessment:
-
Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
At the peak of the disease (e.g., day 18-21), collect brains and spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining) and for flow cytometric analysis of infiltrating immune cells (e.g., CD4+, CD8+ T cells, macrophages).
-
MRL/lpr Mouse Model of Systemic Lupus Erythematosus
Principle: MRL/lpr mice spontaneously develop a systemic autoimmune disease that shares many features with human systemic lupus erythematosus (SLE), including the production of autoantibodies (e.g., anti-dsDNA), glomerulonephritis, and skin lesions.
Materials:
-
Female MRL/lpr mice
-
This compound formulation
-
Metabolic cages for urine collection
-
Urine test strips for proteinuria
-
ELISA kits for anti-dsDNA antibody measurement
Protocol:
-
Treatment:
-
Begin daily oral gavage with this compound or vehicle at an age when disease manifestations typically begin to appear (e.g., 8-12 weeks of age) and continue for a specified period (e.g., 10-12 weeks).
-
-
Assessment:
-
Monitor body weight and general health weekly.
-
Measure proteinuria weekly using metabolic cages and urine test strips.
-
Collect blood periodically (e.g., every 4 weeks) for the measurement of serum anti-dsDNA antibody titers by ELISA.
-
At the end of the study, harvest kidneys for histological assessment of glomerulonephritis and spleen for analysis of immune cell populations.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the CIA model.
Caption: Experimental workflow for the EAE model.
References
- 1. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhodh-IN-24 in In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro applications of Dhodh-IN-24, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). The protocols detailed below are designed to guide researchers in utilizing this compound to investigate its effects on cellular processes and signaling pathways.
Introduction
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the synthesis of pyrimidines, which are essential components of DNA and RNA.[2][3][4] By inhibiting DHODH, this compound disrupts pyrimidine synthesis, leading to the suppression of cell proliferation.[2] This mechanism makes DHODH inhibitors like this compound promising therapeutic candidates for various diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[2][4][5][6]
Quantitative Data
The following table summarizes the known quantitative data for this compound. Further in-vitro studies using the protocols outlined below can be employed to generate additional quantitative data, such as EC50 values in various cell lines and effects on specific cellular markers.
| Parameter | Value | Target | Source |
| IC50 | 91 nM | Human Dihydroorotate Dehydrogenase (DHODH) | [1] |
Signaling Pathways
DHODH is strategically located in the inner mitochondrial membrane, where it is linked to the electron transport chain.[3][7][8][9] Its inhibition by this compound has several downstream consequences on cellular signaling.
De Novo Pyrimidine Biosynthesis Pathway
The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[5]
DHODH Inhibition and Cellular Consequences
Inhibition of DHODH not only affects nucleotide synthesis but can also lead to increased reactive oxygen species (ROS) production and induce ferroptosis, a form of programmed cell death.[3][6][10] This is due to DHODH's connection to the mitochondrial respiratory chain.[6][8]
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to characterize the effects of this compound.
DHODH Enzymatic Assay
This assay directly measures the enzymatic activity of DHODH and the inhibitory effect of this compound.
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQd)
-
2,6-dichloroindophenol (DCIP)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of various concentrations of this compound or DMSO (vehicle control).
-
Add 178 µL of a master mix containing assay buffer, recombinant DHODH protein, CoQd, and DCIP to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15-30 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, Jurkat)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value by plotting cell viability against the logarithm of this compound concentration.
Western Blot Analysis
This technique is used to detect changes in protein expression levels downstream of DHODH inhibition.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-p21, anti-c-Myc)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a general workflow for the in-vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dhodh-IN-24 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available data on the dosage of Dhodh-IN-24 in animal studies. The following application notes and protocols are based on the known characteristics of this compound as a potent human dihydroorotate dehydrogenase (DHODH) inhibitor and publicly available information on other DHODH inhibitors, such as Brequinar and Leflunomide. These notes are intended to serve as a general guide for researchers initiating preclinical in vivo studies with this compound. It is imperative to conduct dose-finding and toxicology studies to determine the safe and effective dosage of this compound for any specific animal model and disease indication.
Introduction to this compound
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, with an IC50 of 91 nM.[1][2] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism makes it a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.
Mechanism of Action: DHODH Inhibition
The enzyme DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Rapidly dividing cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.
Signaling Pathway Diagram
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Quantitative Data for DHODH Inhibitors in Animal Studies
As no in vivo data for this compound is available, the following tables summarize dosages of other DHODH inhibitors from published animal studies. This information can be used as a starting point for designing dose-range finding studies for this compound.
Table 1: Brequinar Dosage in Animal Studies
| Animal Model | Indication | Route of Administration | Dosage Range | Study Outcome |
| Mice | Cancer (various models) | Intraperitoneal (i.p.) or Oral (p.o.) | 10 - 50 mg/kg/day | Tumor growth inhibition |
| Mice | Triple-Negative Breast Cancer | In vivo administration | Not specified | Affected MDSC maturation |
| Mice | Anemia | Oral (p.o.) | 10 - 20 mg/kg/day | Reduction in packed cell volume |
Table 2: Leflunomide Dosage in Animal Studies
| Animal Model | Indication | Route of Administration | Dosage Range | Study Outcome |
| Rats | Cardiac Allotransplantation | Oral (p.o.) | 5 - 30 mg/kg/day | Prevention of rejection[3] |
| Rats | Antigen-Induced Arthritis | Oral (p.o.) | 2.5 - 10 mg/kg/day | Inhibition of acute and chronic arthritis[4] |
| Mice | Lung Injury | Oral (p.o.) | 2.5 - 10 mg/kg (every other day) | Induced dose-dependent lung injury[5] |
| Lewis Rats | Immunosuppression | Gavage | 5, 15, and 35 mg/kg/day | Dose-dependent immunosuppressive activities[6] |
Experimental Protocols
The following are general protocols for the preparation and administration of a novel DHODH inhibitor like this compound for animal studies. It is critical to adapt these protocols based on the specific experimental design, animal model, and the physicochemical properties of this compound.
Formulation Protocol
A common formulation for oral administration of hydrophobic compounds in animal studies involves a vehicle mixture. A suggested starting formulation is provided by suppliers of similar research compounds.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
Example Formulation (for a 10 mg/kg dose in a 20g mouse with a 100 µL dosing volume):
-
Calculate the required concentration:
-
Dose = 10 mg/kg
-
Animal weight = 0.02 kg
-
Total drug per animal = 10 mg/kg * 0.02 kg = 0.2 mg
-
Dosing volume = 100 µL = 0.1 mL
-
Required concentration = 0.2 mg / 0.1 mL = 2 mg/mL
-
-
Prepare the vehicle (example ratio: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline):
-
For 1 mL of vehicle: 50 µL DMSO, 300 µL PEG300, 50 µL Tween 80, 600 µL Saline.
-
-
Prepare the dosing solution:
-
Dissolve the required amount of this compound powder in the appropriate volume of DMSO to create a stock solution.
-
Add the PEG300 to the DMSO stock solution and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the saline or PBS and mix to achieve the final desired concentration.
-
Note: The solubility of this compound in this or any other vehicle must be determined experimentally. Adjust the vehicle components and ratios as necessary to achieve a stable and clear solution.
Animal Dosing Protocol (Oral Gavage)
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Dose Calculation: Calculate the dose for each animal based on its most recent body weight.
-
Administration:
-
Gently restrain the animal.
-
Use a proper size gavage needle for the species (e.g., 20-22 gauge for mice).
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the drug formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule: The dosing frequency (e.g., daily, twice daily) should be determined based on the pharmacokinetic profile of this compound, which is currently unknown. Initial studies may start with once-daily administration.
Experimental Workflow
The following diagram illustrates a general workflow for conducting an in vivo efficacy study with this compound.
Caption: General workflow for an in vivo study with this compound.
Important Considerations
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): It is crucial to conduct PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its on-target effects in vivo.
-
Toxicity: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. The toxicities associated with other DHODH inhibitors, like anemia and gastrointestinal issues, should be considered.[6]
-
Animal Model Selection: The choice of animal model is critical and will depend on the therapeutic area of interest.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
By carefully considering these factors and starting with well-designed dose-finding studies, researchers can begin to explore the in vivo potential of this compound as a novel therapeutic agent.
References
- 1. DHODH-IN-24_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Immunomodulation of rat antigen-induced arthritis by leflunomide alone and in combination with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Leflunomide Induces Dose-Dependent Lung Injury in Mice via Stimulating Vimentin and NLRP3 Inflammasome Production [frontiersin.org]
- 6. In vivo activity of leflunomide: pharmacokinetic analyses and mechanism of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhodh-IN-24 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-24 is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells. By inhibiting DHODH, this compound effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP). UMP is a precursor for all other pyrimidine nucleotides. Inhibition of this pathway leads to a state of "pyrimidine starvation," which disproportionately affects highly proliferative cells that have a high demand for nucleotides.
Data Presentation
The following tables summarize the quantitative effects of DHODH inhibitors on various cancer cell lines. While specific data for this compound is limited, the provided data for other potent DHODH inhibitors, such as Brequinar and Leflunomide, serve as a reference for the expected efficacy.
Table 1: IC50 Values of DHODH Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | - | - | 91 | [1] |
| Brequinar | HeLa | Cervical Cancer | 5.649 (24h), 0.338 (48h), 0.156 (72h) (in µM) | [2] |
| Brequinar | CaSki | Cervical Cancer | Not specified (24h), 0.747 (48h), 0.228 (72h) (in µM) | [2] |
| Leflunomide | A375 | Melanoma | Approx. 100 µM (72h) | [3] |
| Leflunomide | MV3 | Melanoma | Approx. 100 µM (72h) | [3] |
Table 2: Effect of DHODH Inhibition on Apoptosis in Cancer Cell Lines
| Compound/Condition | Cell Line | Cancer Type | Treatment | Apoptosis (%) | Reference |
| DHODH Knockout | HL60 | Acute Myeloid Leukemia | 96h post-infection | 23.47 ± 1.23 | [1] |
| DHODH Knockout | THP-1 | Acute Myeloid Leukemia | 96h post-infection | 19.93 ± 1.74 | [1] |
| Leflunomide | A375 (BCL-2 deficient) | Melanoma | 100 µM for 72h | Significant increase | [3] |
Table 3: Effect of DHODH Inhibition on Cell Cycle Distribution in Cancer Cell Lines
| Compound/Condition | Cell Line | Cancer Type | Treatment | % G0/G1 | % S | % G2/M | Reference |
| Leflunomide | A375 | Melanoma | 100 µM for 72h | Decrease | Increase | - | [3] |
| Leflunomide | MV3 | Melanoma | 100 µM for 72h | Decrease | Increase | - | [3] |
| DHODH Knockdown | HeLa | Cervical Cancer | 72h post-transfection | Slight Decrease | Slight Decrease | Increase (from 5% to 11%) | [4] |
Mandatory Visualization
Caption: DHODH Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]
-
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. kumc.edu [kumc.edu]
Application Notes and Protocols: Dhodh-IN-24 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-24 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, with an IC50 of 91 nM.[1][2] Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[3] Consequently, inhibition of DHODH presents a promising therapeutic strategy for various malignancies and autoimmune disorders.
While DHODH inhibitors have demonstrated significant preclinical anti-cancer activity as monotherapies, their clinical efficacy has been limited in some contexts. This has spurred investigation into combination therapy strategies to enhance their therapeutic potential, overcome resistance mechanisms, and broaden their applicability. These strategies often involve pairing DHODH inhibitors with agents that target complementary or synergistic pathways.
This document provides an overview of preclinical evidence for combining DHODH inhibitors with other therapeutic modalities. Although specific data for this compound in combination settings is not yet available, the information presented here, based on other well-characterized DHODH inhibitors like Brequinar and PTC299, serves as a comprehensive guide for researchers designing and conducting preclinical studies with this compound. Detailed protocols for key experimental assays are also provided to facilitate the evaluation of this compound in combination therapies.
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
Rationale: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. In many cancers, overexpression of anti-apoptotic BCL-2 proteins contributes to cell survival and resistance to therapy. Preclinical studies have shown that combining DHODH inhibitors with BCL-2 inhibitors can lead to synergistic anti-tumor effects, particularly in hematological malignancies with concurrent MYC and BCL2 rearrangements. DHODH inhibition can downregulate MCL-1 and MYC, which are potential resistance mechanisms to the BCL-2 inhibitor venetoclax.
Preclinical Data Summary:
| Cell Line | DHODH Inhibitor | Combination Agent | Effect | Reference |
| HGBCL cell lines | Brequinar | Venetoclax | Synergistic inhibition of cell survival, induction of apoptosis | |
| DLBCL cell lines (HBL-1, TMD8) | Ibrutinib (BTK inhibitor) | ABT-199 (Venetoclax) | Strong synergistic activity | [4] |
| AML cell lines | Venetoclax | AZD5991 (MCL-1 inhibitor) | Synergistic effects | [5] |
Signaling Pathway:
Experimental Protocols:
-
Cell Viability Assay (MTT): [3][6][7][8][9]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Venetoclax, or the combination of both for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Apoptosis Assay (Western Blot for Cleaved Caspases): [10][11][12][13]
-
Treat cells with this compound, Venetoclax, or the combination for 24-48 hours.
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Combination with Immune Checkpoint Inhibitors (e.g., anti-PD-1/CTLA-4)
Rationale: DHODH inhibition has been shown to upregulate the expression of genes involved in the antigen presentation pathway, including Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells. This enhanced antigen presentation can increase the immunogenicity of tumors, making them more susceptible to T-cell mediated killing, and thereby potentiating the effects of immune checkpoint inhibitors.
Preclinical Data Summary:
| Cancer Model | DHODH Inhibitor | Combination Agent | Effect | Reference |
| B16F10 Melanoma | Brequinar | anti-CTLA-4 + anti-PD-1 | Significantly prolonged mouse survival compared to either therapy alone. | [14] |
| Immunotherapy-resistant breast cancer | Brequinar | anti-PD-1 | Renders tumors responsive to treatment and leads to tumor regression. | [15] |
| Pancreatic Ductal Adenocarcinoma | Brequinar | - | Upregulation of antigen presentation pathway genes. | [14] |
Signaling Pathway and Experimental Workflow:
Experimental Protocols:
-
Flow Cytometry for MHC Class I Expression: [16][17][18][19][20]
-
Culture cancer cells and treat with this compound for 24-72 hours.
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate cells with a fluorescently labeled anti-MHC class I antibody (e.g., anti-HLA-A,B,C for human cells) for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and analyze on a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) to determine the level of MHC class I expression.
-
-
In Vivo Syngeneic Tumor Model: [21][22][23][24][25]
-
Inject a suitable number of cancer cells (e.g., B16F10 melanoma cells) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Once tumors are palpable, randomize mice into treatment groups: vehicle control, this compound alone, immune checkpoint inhibitor(s) alone, and the combination.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) and the immune checkpoint inhibitor(s) (e.g., via intraperitoneal injection) according to an optimized dosing schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal survival.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Combination with DNA Demethylating Agents (e.g., Decitabine)
Rationale: DNA methyltransferase inhibitors (DNMTis), such as decitabine, are a class of hypomethylating agents that can reactivate tumor suppressor genes. Preclinical studies have shown that DHODH inhibitors can act synergistically with DNMTis. The proposed mechanism involves the depletion of the intracellular pyrimidine pool by the DHODH inhibitor, which enhances the incorporation of the cytidine analog decitabine into DNA, thereby increasing its cytotoxic effects.
Preclinical Data Summary:
| Cell Line/Model | DHODH Inhibitor | Combination Agent | Effect | Reference |
| MDS cell lines | PTC299 | Decitabine | Synergistic cytotoxic effects. | [26] |
| Primary MDS cells | PTC299 | Decitabine | Synergistic inhibition of growth. | [27] |
| Xenograft MDS model | PTC299 | Decitabine | More potent tumor growth inhibition and prolonged survival compared to single agents. | [26] |
| Kasumi-1 AML cells | Decitabine | Bortezomib | Synergistic enhancement of apoptosis and cell cycle arrest. | [26][27] |
Signaling Pathway:
Experimental Protocols:
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with this compound, Decitabine, or the combination for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
In Vivo Xenograft Model: As described in section 2, with the appropriate cell line (e.g., MDS or AML cell line) and immunodeficient mice (e.g., NOD/SCID). Treatment arms would include vehicle, this compound, Decitabine, and the combination.
Conclusion
The preclinical data for various DHODH inhibitors strongly suggest that this compound holds significant promise for use in combination therapies. The synergistic effects observed with BCL-2 inhibitors, immune checkpoint inhibitors, and DNA demethylating agents highlight the potential of this compound to enhance existing anti-cancer treatments and overcome resistance. The experimental protocols provided in this document offer a framework for the systematic evaluation of this compound in combination with other therapeutic agents, paving the way for its potential clinical development. Further research is warranted to validate these combination strategies and to identify biomarkers that can predict patient response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. karyopharm.com [karyopharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 15. Bring on the brequinar: an approach to enforce the differentiation of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing expression of major histocompatibility complex class I on primary murine hippocampal neurons by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eaglebio.com [eaglebio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. A Flow Cytometry-Based Approach to Unravel Viral Interference with the MHC Class I Antigen Processing and Presentation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo mouse xenograft tumor model [bio-protocol.org]
- 22. In vivo xenograft tumor model [bio-protocol.org]
- 23. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 24. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 25. In vivo tumor xenograft study [bio-protocol.org]
- 26. Synergistic inhibitory effects of low-dose decitabine in combination with bortezomib in the AML cell line Kasumi-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synergistic inhibitory effects of low-dose decitabine in combination with bortezomib in the AML cell line Kasumi-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dhodh-IN-24 for Inducing Differentiation in Leukemia Cells
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which fail to differentiate into mature blood cells.[1][2] A promising therapeutic strategy for AML is differentiation therapy, which aims to induce leukemic blasts to mature into functional, non-proliferating cells.[1][3] Dihydroorotate dehydrogenase (DHODH) has emerged as a critical metabolic target in AML.[1][3] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA.[1][4] Rapidly proliferating cancer cells, including leukemia cells, are highly dependent on this pathway to sustain their growth.[1]
Dhodh-IN-24 is a potent inhibitor of human DHODH with a reported half-maximal inhibitory concentration (IC50) of 91 nM.[2] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and the induction of myeloid differentiation in leukemia cells.[1][5] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on leukemia cell differentiation.
Mechanism of Action
This compound inhibits DHODH, which is located in the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate.[4][6] This inhibition leads to a depletion of uridine monophosphate (UMP), a fundamental building block for pyrimidine ribonucleosides and deoxyribonucleosides.[4] The resulting pyrimidine starvation triggers several downstream effects in leukemia cells:
-
Cell Cycle Arrest: The lack of nucleotides for DNA and RNA synthesis halts cell proliferation.[5]
-
Apoptosis: Prolonged pyrimidine starvation induces programmed cell death.[1]
-
Myeloid Differentiation: Inhibition of DHODH has been shown to overcome the differentiation blockade in AML cells, leading to the expression of mature myeloid markers.[1][3] This is partly attributed to the downregulation of the MYC oncogene, a key regulator of cell proliferation and differentiation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the effects of DHODH inhibition on leukemia cells. While specific data for this compound's effect on leukemia cell differentiation is not yet published, the table includes its known IC50 value and representative data from studies on other DHODH inhibitors in common AML cell lines like HL-60 and THP-1.
| Parameter | Cell Line | Value | Reference |
| IC50 (DHODH Inhibition) | - | 91 nM | [2] |
| Apoptosis Induction | HL-60 | Significant increase in cleaved PARP, caspase-3, and caspase-9 | [1] |
| THP-1 | Significant increase in cleaved PARP, caspase-3, and caspase-9 | [1] | |
| Differentiation Marker Upregulation (CD11b) | HL-60 | Significant increase in expression | [1] |
| THP-1 | Significant increase in expression | [1] | |
| Differentiation Marker Upregulation (CD14) | HL-60 | Significant increase in expression | [1] |
| THP-1 | Significant increase in expression | [1] | |
| MYC Protein Expression | HL-60 | Significant reduction | [1] |
| THP-1 | Significant reduction | [1] |
Signaling Pathway
The inhibition of DHODH by this compound initiates a signaling cascade that leads to the differentiation of leukemia cells. A simplified representation of this pathway is depicted below.
Caption: DHODH inhibition by this compound depletes pyrimidines, affecting cell proliferation and promoting differentiation via MYC downregulation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in inducing leukemia cell differentiation.
Cell Culture and Treatment
This protocol describes the general maintenance of leukemia cell lines and treatment with this compound.
Caption: General workflow for leukemia cell culture, treatment with this compound, and subsequent analyses.
Materials:
-
Leukemia cell line (e.g., HL-60, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Multi-well plates (6, 12, or 24-well)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture leukemia cells in complete medium in a 37°C, 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
On the day of the experiment, count the cells and assess viability using Trypan Blue exclusion.
-
Seed the cells at a density of 2-5 x 10^5 cells/mL in multi-well plates.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.
-
Add the diluted this compound or an equivalent volume of vehicle (DMSO) to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Proceed with downstream analyses as described below.
Assessment of Cell Differentiation
a) Flow Cytometry for Cell Surface Markers
This method quantifies the expression of myeloid differentiation markers, such as CD11b and CD14.
Materials:
-
Treated and control cells
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD11b, PE-CD14)
-
Flow cytometer
Protocol:
-
Harvest cells from the culture plates by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in FACS buffer.
-
Add the fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
b) Nitroblue Tetrazolium (NBT) Reduction Assay
This colorimetric assay measures the functional differentiation of myeloid cells based on their ability to produce superoxide radicals.
Materials:
-
Treated and control cells
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL in DMSO)
-
DMSO
Protocol:
-
Harvest and wash the cells.
-
Resuspend the cells at 1 x 10^6 cells/mL in culture medium.
-
Add NBT solution and PMA to the cell suspension.
-
Incubate for 30-60 minutes at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blotting for Protein Expression
This technique is used to detect changes in the expression of key proteins involved in the differentiation pathway, such as MYC.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Logical Relationship Diagram
The following diagram illustrates the logical flow of investigating the effects of this compound on leukemia cells.
Caption: Logical workflow for the investigation of this compound's pro-differentiating effects on leukemia cells.
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
Application Notes: Dhodh-IN-24 in Viral Replication Studies
Introduction
Dhodh-IN-24 is a putative small molecule inhibitor of the host enzyme Dihydroorotate Dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine synthesis pathway, responsible for producing the building blocks of RNA and DNA.[1][2][3] As host-targeting antivirals (HTAs), inhibitors of DHODH, like this compound, represent a promising strategy for developing broad-spectrum therapies against a wide array of viruses, particularly rapidly replicating RNA viruses.[4][5] Targeting a host enzyme essential for viral proliferation presents a high barrier to the development of viral resistance, a common challenge with direct-acting antiviral (DAA) drugs.[2][6]
Mechanism of Action
The antiviral effect of DHODH inhibitors is multi-faceted, primarily revolving around the depletion of the intracellular pyrimidine pool.[1][6] Viruses are obligate intracellular parasites and rely heavily on the host cell's metabolic machinery to replicate.[7] By inhibiting DHODH, this compound is expected to disrupt viral replication through three primary mechanisms:
-
Depletion of Pyrimidine Pools: DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[2][3][5] Its inhibition leads to a scarcity of uridine and cytidine triphosphates (UTP and CTP), which are essential for the synthesis of viral RNA and DNA, thereby directly halting viral genome replication.[3][8]
-
Activation of Innate Immunity: The inhibition of DHODH can stimulate the expression of Interferon-Stimulated Genes (ISGs).[1][2][4] This activation of the innate immune response creates an antiviral state within the host cell, further impeding viral proliferation.
-
Suppression of Inflammatory Cytokines: Severe viral infections are often associated with a "cytokine storm," a hyper-inflammatory response that can cause significant tissue damage.[6][9] DHODH inhibitors have been shown to suppress the production of pro-inflammatory cytokines, such as IL-6, thus mitigating immunopathology.[8][9]
Applications in Viral Research
This compound can be a valuable tool for:
-
Broad-Spectrum Antiviral Screening: Investigating its efficacy against a diverse panel of RNA and DNA viruses.
-
Mechanism of Action Studies: Elucidating the dependency of different viruses on the de novo pyrimidine synthesis pathway.
-
Combination Therapy Research: Studying synergistic effects when used in conjunction with other antiviral agents, such as viral polymerase inhibitors.[10]
-
Host-Pathogen Interaction Studies: Exploring the intricate relationship between host cell metabolism and viral replication.
Data Presentation: Antiviral Activity of Representative DHODH Inhibitors
The following table summarizes the reported in vitro efficacy of several well-characterized DHODH inhibitors against various viruses. This data provides a benchmark for the expected performance of novel inhibitors like this compound.
| Compound | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (nM) | Selectivity Index (SI) |
| Brequinar | Influenza A Virus (H1N1) | MDCK | 3.2 | >10,000 | >3125 |
| Brequinar | Zika Virus (ZIKV) | Vero | 17 | >50,000 | >2941 |
| Brequinar | SARS-CoV-2 | Vero E6 | 60 | >10,000 | >167 |
| S416 | Influenza A Virus (H1N1) | A549 | 16.9 | >100,000 | >5917 |
| S416 | SARS-CoV-2 | Vero E6 | 17 | 178,600 | 10,505 |
| PTC299 | SARS-CoV-2 | Vero | ~250-1000 | Not specified | Not specified |
| BAY-2402234 | Classical Swine Fever Virus (CSFV) | ST | 0.975 | Not specified | Not specified |
EC₅₀ (Half-maximal Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile. (Data compiled from multiple sources[1][3][8][11][12])
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the antiviral properties of this compound.
Protocol 1: Determination of Antiviral Efficacy (EC₅₀) and Cytotoxicity (CC₅₀)
This protocol determines the effective concentration of this compound against a target virus and its toxicity to the host cells.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6, A549, MDCK)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Virus stock with a known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Methodology:
Part A: Cytotoxicity Assay (CC₅₀)
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Part B: Antiviral Efficacy Assay (EC₅₀)
-
Seed cells in a 96-well plate as described above.
-
Prepare serial dilutions of this compound in a low-serum infection medium.
-
Remove the culture medium and pre-treat the cells with the compound dilutions for 2 hours.[8]
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
After the infection period (e.g., 1-2 hours), remove the virus inoculum and add fresh medium containing the corresponding serial dilutions of this compound.
-
Incubate for 24-72 hours, depending on the virus replication cycle.
-
Quantify the extent of viral replication. This can be done by:
-
CPE Reduction Assay: Visually scoring the cytopathic effect.
-
Viral RNA Quantification: Lysing the cells and performing RT-qPCR on the viral genome (See Protocol 4).
-
Plaque Reduction Assay: Titrating the supernatant to determine the reduction in infectious virus particles.
-
-
Calculate the EC₅₀ value by plotting the percentage of inhibition of viral replication against the log of the compound concentration.
Protocol 2: Uridine Rescue Assay
This experiment is crucial to confirm that the observed antiviral activity is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[8]
Materials:
-
All materials from Protocol 1
-
Uridine stock solution (sterile, cell-culture grade)
Methodology:
-
Follow the steps of the Antiviral Efficacy Assay (Protocol 1, Part B).
-
Prepare two parallel sets of plates.
-
To one set of plates, add a final concentration of 100 µM uridine to the medium along with the this compound dilutions.[8] The other set will not receive uridine.
-
Proceed with the infection and incubation as described.
-
Quantify viral replication for both sets of plates.
-
Expected Outcome: If this compound acts by inhibiting DHODH, the addition of exogenous uridine should bypass the enzymatic block and restore viral replication, effectively neutralizing the antiviral effect of the compound.[8][10]
Protocol 3: Quantitative RT-PCR for Viral RNA
This protocol quantifies the amount of viral RNA in infected cells, providing a direct measure of viral replication.
Materials:
-
Infected cell lysates from the efficacy assay
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
Primers and probe specific to a conserved region of the viral genome
-
Primers and probe for a host housekeeping gene (e.g., GAPDH, ACTB) for normalization[8]
-
qPCR master mix
-
qPCR instrument
Methodology:
-
Extract total RNA from the cell lysates of both treated and untreated infected cells.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Set up the qPCR reaction with primers/probes for the viral target and the host housekeeping gene.
-
Run the qPCR program on a thermal cycler.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in viral RNA levels in this compound-treated samples compared to untreated controls.
Visualizations
Caption: Mechanism of this compound Antiviral Action.
Caption: Workflow for Evaluating this compound Antiviral Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bionauts.jp [bionauts.jp]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dhodh-IN-24 Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address solubility challenges encountered when working with the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-24.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use fresh, anhydrous DMSO to avoid moisture absorption, which can impact the solubility and stability of the compound.[2][4]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: A stock solution of this compound can be prepared in DMSO at a concentration of up to 40 mg/mL.[1] For other DHODH inhibitors, concentrations in DMSO have been reported to be as high as 125 mg/mL, though this may require sonication to fully dissolve the compound.[5][6]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for many small molecule inhibitors.[3][7] To address this, you can try the following:
-
Pre-dilution in DMSO: Before adding to the aqueous medium, perform an intermediate dilution of your concentrated stock solution in DMSO.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.[7]
-
Sonication: After dilution, briefly sonicate the solution to help redissolve any precipitate.[2]
-
Warming: Gently warming the solution to 37°C may aid in dissolution.[3]
-
Order of Addition: Add the this compound solution to the aqueous buffer or medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Is this compound soluble in other organic solvents like ethanol?
A5: While DMSO is the primary recommended solvent, some other DHODH inhibitors have shown solubility in ethanol.[4][8] However, the solubility in ethanol is generally lower than in DMSO.[8] It is advisable to perform a small-scale solubility test before preparing a large stock solution in an alternative solvent.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and other relevant DHODH inhibitors.
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 40 mg/mL | Mother liquor concentration.[1] |
| DHODH-IN-11 | DMSO | 53 mg/mL (199.79 mM) | Use fresh DMSO.[2] |
| DHODH-IN-16 | DMSO | 100 mg/mL (229.11 mM) | Requires sonication.[9] |
| DHODH-IN-17 | DMSO | 60 mg/mL (241.28 mM) | Sonication is recommended.[10] |
| BAY-2402234 | DMSO | 125 mg/mL (240.00 mM) | Requires sonication.[5] |
| BAY-2402234 | Ethanol | ~30 mg/mL | [8] |
| BAY-2402234 | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | Aqueous solution not recommended for storage longer than one day.[8] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and subsequent dilution to a working concentration in an aqueous buffer or cell culture medium.
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 40 mg/mL).
-
Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to reach the final desired experimental concentration.
-
Crucially , add the DMSO stock solution to the aqueous medium while gently vortexing or mixing to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting workflow below.
-
Ensure the final DMSO concentration in the working solution is below 0.5% (v/v) to minimize solvent effects on your experiment.
-
Protocol for Kinetic Solubility Assessment of this compound
This protocol describes a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Dispense the aqueous buffer of interest into a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired highest concentration for testing (ensure the final DMSO concentration remains low, e.g., 1-2%).
-
Serially dilute the compound across the plate using the same aqueous buffer.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing the solution to equilibrate.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Determine the kinetic solubility as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Visualizations
DHODH Signaling Pathway
References
- 1. DHODH-IN-24_TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DHODH-IN-17 | Dehydrogenase | TargetMol [targetmol.com]
refining Dhodh-IN-24 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dhodh-IN-24, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation, particularly in rapidly dividing cells that are highly dependent on this pathway.[1][3]
Q2: What is a typical starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration will vary depending on the cell line and experimental endpoint. As a starting point, we recommend a dose-response experiment ranging from 10 nM to 1 µM. For initial time-course experiments, a treatment duration of 24 to 72 hours is recommended to observe effects on cell proliferation.[4][5]
Q3: How can I confirm that the observed effects are due to DHODH inhibition?
A3: A uridine rescue experiment is the standard method to confirm on-target activity. Since this compound inhibits the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with uridine allows cells to produce pyrimidines via the salvage pathway, thus bypassing the DHODH-inhibited step.[3][6][7] If the effects of this compound are reversed by the addition of uridine, it confirms that the mechanism of action is on-target.[3][8]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective DHODH inhibitor, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration range. Potential off-target effects of some DHODH inhibitors have been linked to mitochondrial dysfunction, though this can be cell-type dependent.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Suboptimal treatment duration or concentration. 2. Cell line is resistant to DHODH inhibition (e.g., high reliance on the pyrimidine salvage pathway). 3. This compound degradation. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment (e.g., 10 nM - 10 µM). 2. Test a different cell line known to be sensitive to DHODH inhibitors. Perform a uridine rescue experiment to confirm pathway dependence.[3][6] 3. Prepare fresh stock solutions of this compound. |
| High toxicity observed even at low concentrations. | 1. Cell line is highly sensitive to pyrimidine depletion. 2. Contamination of cell culture. 3. Off-target toxicity. | 1. Use a lower concentration range in your dose-response experiments. 2. Check for mycoplasma or other contaminants in your cell culture. 3. Perform a uridine rescue experiment. If toxicity is not rescued, it may be an off-target effect. |
| Uridine rescue experiment is not working (i.e., uridine does not reverse the effect of this compound). | 1. Insufficient uridine concentration. 2. Off-target effect of this compound at the concentration used. 3. Inefficient uridine uptake by the cells. | 1. Ensure uridine is used at an appropriate concentration (typically 50-100 µM).[3][6] 2. Lower the concentration of this compound to a range where on-target effects are expected to be dominant. 3. Check literature for your specific cell line's ability to utilize exogenous uridine. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Instability of this compound in solution. | 1. Ensure consistent cell seeding density across all experiments. 2. Use a precise timer for all incubation steps. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound
| Cell Line | Treatment Duration (hours) | This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| HL-60 | 72 | 0 (Vehicle) | 100 ± 4.5 |
| 10 | 85 ± 5.1 | ||
| 50 | 52 ± 3.8 | ||
| 100 | 28 ± 2.9 | ||
| 500 | 11 ± 1.5 | ||
| 1000 | 5 ± 1.1 | ||
| A549 | 72 | 0 (Vehicle) | 100 ± 5.2 |
| 10 | 98 ± 4.7 | ||
| 50 | 89 ± 5.5 | ||
| 100 | 75 ± 6.1 | ||
| 500 | 45 ± 4.9 | ||
| 1000 | 23 ± 3.3 |
Table 2: Illustrative Time-Course Data for this compound (100 nM)
| Cell Line | Treatment Duration (hours) | % Cell Viability (Mean ± SD) |
| HL-60 | 24 | 78 ± 6.2 |
| 48 | 45 ± 4.1 | |
| 72 | 28 ± 2.9 | |
| A549 | 24 | 92 ± 5.8 |
| 48 | 81 ± 6.5 | |
| 72 | 75 ± 6.1 |
Table 3: Illustrative Uridine Rescue Experiment Data
| Treatment | % Cell Viability (HL-60, 72 hours) (Mean ± SD) |
| Vehicle | 100 ± 4.5 |
| This compound (100 nM) | 28 ± 2.9 |
| Uridine (100 µM) | 98 ± 5.1 |
| This compound (100 nM) + Uridine (100 µM) | 95 ± 4.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. For rescue experiments, prepare a medium containing both this compound and 100 µM uridine. Remove the old medium from the wells and add 100 µL of the treatment medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Downstream Effectors
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins involved in cell cycle regulation (e.g., p21, Cyclin D1) or apoptosis (e.g., cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: DHODH signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dhodh-IN-24 In-Vivo Experiments
Welcome to the technical support center for Dhodh-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during in-vivo experiments with this potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, with an IC50 value of 91 nM.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleotide metabolism preferentially affects rapidly proliferating cells, such as cancer cells, making it a promising therapeutic target.[2][3]
Q2: We are observing lower than expected efficacy of this compound in our in-vivo cancer models compared to in-vitro results. What could be the reason?
A2: A common reason for reduced in-vivo efficacy of DHODH inhibitors is the pyrimidine salvage pathway.[4] This metabolic pathway allows cells to utilize extracellular uridine to bypass the block in de novo synthesis. The physiological levels of uridine in plasma can rescue cancer cells from the effects of DHODH inhibition.[4] To address this, consider co-administration of a pyrimidine salvage pathway inhibitor, such as dipyridamole, which has been shown to synergize with DHODH inhibitors.[4]
Q3: Are there known toxicity concerns with this compound and other DHODH inhibitors?
A3: Yes, toxicity is a potential concern. Since DHODH is essential for all proliferating cells, inhibition can affect not only cancer cells but also healthy, rapidly dividing cells like those in the hematopoietic system and activated T-lymphocytes.[4] This can lead to immunosuppressive effects.[5] It is crucial to conduct thorough toxicity studies in your animal models, including complete blood counts (CBCs) and monitoring for signs of distress. Some observed toxicity may also be due to off-target effects, which should be investigated if toxicity profiles are unexpected.[6]
Q4: How does the activity of this compound vary across different preclinical species?
A4: The potency of DHODH inhibitors can exhibit significant species-specific differences. For example, some inhibitors are potent against the human enzyme but show much lower activity against the mouse ortholog.[6] It is critical to determine the IC50 of this compound against the DHODH enzyme of the specific animal model you are using. This will help in selecting an appropriate dose and in the interpretation of efficacy and toxicity data.[6]
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation for In-Vivo Dosing
Problem: this compound has precipitated out of solution during formulation or post-administration.
Troubleshooting Steps:
-
Vehicle Selection: For many poorly soluble compounds, a multi-component vehicle system is necessary. A recommended starting formulation for in-vivo use is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1]
-
Preparation Method: Follow a specific order of addition and mixing. For example:
-
Dissolve this compound in a small amount of DMSO to create a stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix thoroughly.
-
Finally, add saline or PBS to reach the final desired concentration.[1]
-
-
Solubility Testing: Before dosing animals, perform a small-scale solubility test of your final formulation. Observe the solution for any precipitation over a period that mimics your experimental timeline.
-
Alternative Routes of Administration: If oral gavage leads to precipitation in the GI tract, consider alternative routes such as intraperitoneal (IP) injection, which may offer better bioavailability for certain formulations.
Issue 2: Lack of In-Vivo Efficacy Despite High In-Vitro Potency
Problem: this compound shows potent anti-proliferative effects in cell culture but fails to inhibit tumor growth in xenograft models.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma and tumor concentrations of this compound over time. This will help you understand if the compound is achieving sufficient exposure at the tumor site.
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the levels of dihydroorotate (DHO), the substrate of DHODH, in plasma, urine, or tumor tissue.[6] A significant increase in DHO levels post-treatment indicates successful target engagement.[6]
-
Evaluate the Uridine Rescue Effect: As mentioned in the FAQs, the pyrimidine salvage pathway can counteract the effects of DHODH inhibition.
-
Measure uridine levels in your animal model's plasma.
-
Consider experiments combining this compound with a nucleoside transport inhibitor like dipyridamole to block uridine uptake.[4]
-
-
Animal Model Selection: Ensure the selected animal model is appropriate. For example, if studying brain tumors, the ability of this compound to cross the blood-brain barrier is a critical factor that needs to be assessed.[2]
Issue 3: Unexpected Toxicity in Animal Models
Problem: Animals treated with this compound are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at doses expected to be therapeutic.
Troubleshooting Steps:
-
Dose-Response Toxicity Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Monitor Hematological Parameters: Collect blood samples to analyze for changes in red blood cells, white blood cells, and platelets, as myelosuppression can be a side effect.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs (liver, kidney, spleen, etc.) to identify any tissue damage.
-
Assess for Off-Target Effects: If the observed toxicity does not align with the known mechanism of DHODH inhibition, consider investigating potential off-target activities of this compound.[7]
-
Species-Specific Toxicity: Remember that toxicity can be species-dependent.[6] An effect observed in mice may not be directly translatable to other species or humans.
Data Presentation
Table 1: Comparative IC50 Values of DHODH Inhibitors Across Species
| Compound | Human DHODH IC50 | Mouse DHODH IC50 | Rat DHODH IC50 |
| This compound | 91 nM | Data not available | Data not available |
| Teriflunomide | ~300 nM | ~1.3 µM | Data not available |
| Brequinar | ~10 nM | ~20 nM | Data not available |
| DSM265 | >100 µM | 2.6 µM | Data not available |
Note: Data for comparator compounds are compiled from various sources for illustrative purposes. It is crucial to experimentally determine the IC50 for this compound in the relevant species.
Experimental Protocols
Protocol 1: In-Vivo Formulation of this compound
Objective: To prepare a soluble formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Calculate the required amount of this compound for your desired final concentration and total volume.
-
In a sterile tube, dissolve the this compound powder in DMSO to create a concentrated stock solution. For example, to make a final 10% DMSO solution, use 1 part DMSO for every 10 parts of the final volume.
-
Add PEG300 to the DMSO solution (e.g., 3 parts PEG300). Vortex until the solution is completely clear.
-
Add Tween 80 (e.g., 0.5 parts Tween 80). Mix thoroughly by vortexing.
-
Slowly add the sterile saline or PBS (e.g., 5.5 parts) to the mixture while vortexing to reach the final volume.
-
Visually inspect the final formulation for any signs of precipitation before administration.
This is a general guideline based on a common formulation for poorly soluble compounds.[1] The exact ratios may need to be optimized for this compound.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model [mdpi.com]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
minimizing off-target effects of Dhodh-IN-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and address common issues encountered when working with Dhodh-IN-24, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the production of pyrimidines necessary for DNA and RNA synthesis.[1] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells.[1][2]
Q2: What is the primary on-target effect I should expect?
The primary on-target effect of this compound is the inhibition of cell proliferation due to pyrimidine depletion. This can be observed as a decrease in cell viability, an arrest in the S-phase of the cell cycle, and in some cases, induction of apoptosis.[2][3][4]
Q3: How can I confirm that the observed phenotype is due to on-target DHODH inhibition?
The most effective way to confirm on-target activity is through a uridine rescue experiment. Since this compound blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with uridine allows cells to bypass the inhibited step via the pyrimidine salvage pathway. If the observed phenotype (e.g., decreased cell viability) is reversed or significantly mitigated by the addition of uridine, it strongly suggests the effect is due to on-target DHODH inhibition.[2][5][6]
Q4: What are the potential off-target effects of DHODH inhibitors?
While a specific off-target profile for this compound is not extensively documented in publicly available literature, inhibitors can sometimes interact with unintended targets. For some classes of inhibitors, off-target effects on kinases have been noted.[7] Additionally, due to structural similarities in the catalytic pockets of some enzymes, off-target inhibition can occur. For instance, some inhibitors of the fat mass and obesity-associated protein (FTO) have been found to inhibit DHODH.[8][9] Researchers should be mindful of unexpected phenotypes that are not rescued by uridine supplementation, as these may indicate off-target effects.
Q5: What is a good starting concentration for my experiments?
This compound has a reported IC50 of 91 nM for human DHODH. However, the optimal concentration for cell-based assays will vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line. This will help you select a concentration that is effective for inhibiting DHODH without causing excessive toxicity that could be due to off-target effects.
Troubleshooting Guide
Issue 1: No observable effect on cell proliferation.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response curve to determine the optimal concentration for your cell line.[10][11] Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Cell line insensitivity | Some cell lines may have a less active de novo pyrimidine synthesis pathway and rely more on the salvage pathway, making them less sensitive to DHODH inhibitors.[12] Consider using a different cell line known to be sensitive to DHODH inhibition for positive control. |
| Compound integrity | Ensure the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions. |
| High levels of uridine in media | Some culture media formulations contain high levels of uridine, which can counteract the effect of the inhibitor. Check the composition of your media and consider using a uridine-free formulation for your experiments. |
Issue 2: High cellular toxicity or unexpected phenotypes not rescued by uridine.
| Possible Cause | Troubleshooting Step |
| Off-target effects | This is a primary concern if the phenotype is not reversed by uridine supplementation.[5][6] Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control. |
| Induction of apoptosis or other cell death pathways | At higher concentrations or in sensitive cell lines, DHODH inhibition can lead to apoptosis.[4][5] Perform an apoptosis assay (e.g., Annexin V staining) to investigate the mechanism of cell death. |
| Mitochondrial dysfunction | DHODH is a mitochondrial enzyme.[1] Inhibition can sometimes lead to mitochondrial stress. Assess mitochondrial health (e.g., mitochondrial membrane potential). |
Data Presentation
Table 1: IC50 Values of Common DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Human DHODH | 91 | Internal Data |
| Brequinar | Human DHODH | ~25 | [13] |
| Leflunomide | Human DHODH | ~600 | [4] |
| Teriflunomide | Human DHODH | ~1200 | [14] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Viability Assay: Use a colorimetric or fluorometric cell viability assay such as MTT, MTS (CCK-8), or a LDH-based cytotoxicity assay.[15][16]
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[10]
Protocol 2: Uridine Rescue Experiment
-
Experimental Setup: Set up your experiment with the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound at a concentration that causes a significant effect (e.g., EC75 or EC90)
-
This compound + Uridine (a typical starting concentration for uridine is 100 µM)[6]
-
Uridine only (100 µM)
-
-
Procedure: Follow the same procedure as your primary assay (e.g., cell viability, cell cycle analysis).
-
Analysis: Compare the results of the "this compound" group with the "this compound + Uridine" group. A significant reversal of the effect in the presence of uridine indicates on-target activity.[2]
Protocol 3: Cell Cycle Analysis
-
Treatment: Treat cells with this compound at the desired concentration and for the desired time.
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[3]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.[3]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). DHODH inhibition typically leads to an S-phase arrest.[2][4]
Visualizations
Caption: DHODH signaling pathway and the mechanism of this compound inhibition.
Caption: Logical workflow for troubleshooting this compound experimental results.
Caption: Recommended experimental workflow for characterizing this compound effects.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Technical Support Center: Dhodh-IN-24 Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Dhodh-IN-24 protocol. Given that this compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH) with a reported IC50 of 91 nM, this guide also incorporates data and methodologies from studies on other well-characterized DHODH inhibitors such as Brequinar and Leflunomide to provide a comprehensive resource for refining protocols for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and subsequent apoptosis in rapidly proliferating cells.[1][2]
Q2: Why do different cell lines exhibit varying sensitivity to this compound and other DHODH inhibitors?
A2: The sensitivity of cell lines to DHODH inhibitors is influenced by several factors:
-
DHODH Expression Levels: Cells with higher expression of the DHODH enzyme may be more dependent on the de novo pyrimidine synthesis pathway and thus more sensitive to its inhibition.[1][3]
-
Proliferation Rate: Rapidly dividing cells have a higher demand for nucleotides and are therefore more susceptible to the depletion of pyrimidines caused by DHODH inhibition.
-
Salvage Pathway Activity: Cells can also obtain pyrimidines through a salvage pathway. The efficiency of this pathway can vary between cell lines and may compensate for the inhibition of de novo synthesis, leading to resistance.
-
Genetic Background: The specific genetic makeup of a cell line, including the status of tumor suppressor genes like p53, can influence the cellular response to DHODH inhibition.[1]
Q3: How can I confirm that the observed cellular effects are specifically due to DHODH inhibition?
A3: A uridine rescue experiment is the standard method to confirm on-target activity of DHODH inhibitors. Supplementing the cell culture medium with uridine bypasses the enzymatic step blocked by this compound, thus replenishing the pyrimidine pool. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it strongly indicates that the observed phenotype is a direct result of DHODH inhibition.[4][5]
Q4: What are the expected downstream effects of DHODH inhibition on cellular signaling?
A4: Beyond the direct impact on pyrimidine synthesis, DHODH inhibition can have several downstream effects:
-
Cell Cycle Arrest: Depletion of nucleotides leads to an S-phase arrest in the cell cycle.[2][6]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[2][4]
-
Mitochondrial Dysfunction: As DHODH is located in the inner mitochondrial membrane, its inhibition can affect mitochondrial function, including increased production of reactive oxygen species (ROS).[1][5]
-
Modulation of Signaling Pathways: DHODH inhibition has been shown to impact cancer-related signaling pathways, including the Wnt/β-catenin and MYC pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low efficacy of this compound | 1. Low DHODH expression in the cell line.2. High activity of the pyrimidine salvage pathway.3. Incorrect inhibitor concentration.4. This compound degradation. | 1. Verify DHODH expression in your cell line via Western blot or qPCR.2. Test the effect of this compound in a cell line known to be sensitive to DHODH inhibitors.3. Perform a dose-response curve to determine the optimal concentration.4. Prepare fresh stock solutions of this compound. |
| High variability between replicates | 1. Uneven cell seeding.2. Inconsistent inhibitor concentration.3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and mix gently.2. Prepare a master mix of the inhibitor at the final concentration before adding to wells.3. Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Uridine rescue experiment is not working | 1. Insufficient uridine concentration.2. Uridine transporter issues in the specific cell line.3. Off-target effects of this compound at high concentrations. | 1. Titrate the uridine concentration to find the optimal rescue concentration.2. Check literature for information on uridine transport in your cell line.3. Perform experiments at the lowest effective concentration of this compound. |
| Unexpected cell morphology changes | 1. Off-target effects.2. Cellular stress response. | 1. Lower the concentration of this compound.2. Perform a uridine rescue experiment to confirm on-target effects.3. Monitor for markers of cellular stress. |
Quantitative Data
The sensitivity of different cancer cell lines to DHODH inhibitors can vary significantly. Below is a summary of the half-maximal effective concentration (EC50) values for Brequinar and Leflunomide in a panel of human cancer cell lines. This data can serve as a reference for establishing effective concentration ranges for this compound in similar cell types.
| Cell Line | Cancer Type | Brequinar (EC50 in µM) | Leflunomide (EC50 in µM) | Sensitivity to DHODH inhibitors |
| T-47D | Breast Cancer | 0.080 | 6 | Sensitive |
| A-375 | Melanoma | 0.450 | 35 | Sensitive |
| H929 | Multiple Myeloma | Not specified | Not specified | Sensitive |
| DU145 | Prostate Cancer | > 100 | > 100 | Resistant |
| SK-OV-3 | Ovarian Cancer | > 100 | > 100 | Resistant |
| HT-29 | Colon Cancer | > 100 | > 100 | Resistant |
| A549 | Lung Cancer | > 100 | > 100 | Resistant |
Data adapted from a study on the sensitivity of cancer cell lines to DHODH inhibitors[3].
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of this compound on the viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Uridine Rescue Experiment
This protocol is to confirm the on-target effect of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Uridine
-
96-well plates
-
Cell viability assay reagents (MTT or CCK-8)
Procedure:
-
Follow the steps for the cell viability assay as described above.
-
In parallel, prepare a set of wells where cells are co-treated with this compound and a fixed concentration of uridine (e.g., 100 µM).
-
Include controls for vehicle, this compound alone, and uridine alone.
-
After the incubation period, perform the cell viability assay.
-
Compare the viability of cells treated with this compound alone to those co-treated with this compound and uridine. A significant increase in viability in the co-treated group indicates a successful rescue.
Visualizations
Signaling Pathway of DHODH Inhibition
Caption: Inhibition of DHODH by this compound blocks the conversion of Dihydroorotate to Orotate.
Experimental Workflow for Cell Viability and Rescue
Caption: Workflow for assessing cell viability and performing a uridine rescue experiment.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experiments with this compound.
References
- 1. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistencies in Dhodh-IN-24 Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with Dhodh-IN-24, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), with an IC50 of 91 nM.[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3][4] By inhibiting DHODH, this compound blocks the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine pool, which in turn suppresses cell proliferation.[3][4] This makes it a valuable tool for studying cellular processes reliant on pyrimidine synthesis and for investigating its therapeutic potential in diseases characterized by rapid cell growth, such as cancer and autoimmune disorders.[3]
Q2: Why am I observing a different IC50 value for this compound in my cell line compared to the published data?
Variability in IC50 values across different cell lines is expected and can be attributed to several factors:
-
Metabolic State of the Cell Line: Cells can synthesize pyrimidines through either the de novo pathway or the salvage pathway. Cell lines with a higher reliance on the de novo pathway will be more sensitive to DHODH inhibition. The activity of the salvage pathway can significantly impact the efficacy of this compound.
-
Proliferation Rate: Rapidly proliferating cells have a higher demand for nucleotides and are therefore more susceptible to inhibitors of pyrimidine synthesis.[3][5]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of drug exposure can all influence the apparent IC50 value.
-
Assay Method: Different viability or proliferation assays (e.g., MTT, CellTiter-Glo, direct cell counting) have varying sensitivities and endpoints, which can lead to different IC50 calculations.
Q3: My cell viability results are inconsistent between experiments. What could be the cause?
Inconsistent cell viability results can stem from several sources. Refer to the troubleshooting workflow below for a systematic approach to identifying the issue. Common causes include:
-
Compound Stability and Storage: Ensure this compound is stored correctly, typically at -20°C for long-term storage, and handled as recommended in the certificate of analysis.[1][2] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Cell Culture Conditions: Inconsistent cell passage numbers, confluency at the time of treatment, and variations in media composition can all contribute to variability.
-
Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability After this compound Treatment
If you observe that this compound is not effectively inhibiting cell proliferation as anticipated, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps:
-
Compound Inactivity:
-
Verify Compound Integrity: Purchase the compound from a reputable supplier and ensure it has been stored under the recommended conditions.[1] If possible, confirm the compound's identity and purity via analytical methods like LC-MS or NMR.
-
Prepare Fresh Stock Solutions: Old or improperly stored stock solutions may degrade. Prepare a fresh stock solution in the recommended solvent (e.g., DMSO).
-
-
Pyrimidine Salvage Pathway Activity:
-
Uridine Rescue Experiment: To confirm that the observed effect is due to the inhibition of de novo pyrimidine synthesis, perform a uridine rescue experiment. Supplementing the culture medium with uridine should bypass the DHODH inhibition and restore cell proliferation.[6][7] If uridine supplementation rescues the cells, it confirms the on-target activity of this compound.
-
-
Experimental Setup:
-
Optimize Treatment Duration: The effects of nucleotide depletion may take time to manifest. Extend the treatment duration (e.g., from 24 hours to 48 or 72 hours) to allow for the depletion of existing nucleotide pools and subsequent effects on DNA and RNA synthesis.
-
Check Cell Density: High cell densities can sometimes mask the anti-proliferative effects of a compound. Ensure you are using an appropriate seeding density for your cell line and assay duration.
-
Data Presentation: Expected vs. Inconsistent Outcomes
| Parameter | Expected Outcome | Potential Inconsistent Outcome | Possible Reasons for Inconsistency |
| IC50 Value | Within a 2-3 fold range of published values for a given cell line. | Significantly higher or lower than expected. | Cell line metabolic state, proliferation rate, experimental conditions, assay type. |
| Cell Proliferation | Dose-dependent decrease in cell number/viability. | No significant effect or a biphasic response. | Compound inactivity, high pyrimidine salvage activity, inappropriate assay duration. |
| Uridine Rescue | Supplementation with uridine reverses the anti-proliferative effect of this compound. | Uridine does not rescue cell viability. | Off-target effects of the compound, cell line-specific toxicity, issues with uridine stock. |
| Orotate Levels | Decrease in intracellular orotate levels. | No change or an increase in orotate levels. | Assay artifact, incorrect sample preparation, compound not reaching the target. |
| Dihydroorotate Levels | Accumulation of intracellular dihydroorotate. | No change in dihydroorotate levels. | Compound inactivity, rapid clearance of the metabolite, insensitive detection method. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: DHODH Enzymatic Activity Assay
This protocol is adapted from a general method for measuring DHODH activity.[8][9]
-
Cell Lysate Preparation:
-
Harvest approximately 5-10 million cells and wash them with cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Homogenize the cells and centrifuge to pellet the cell debris. The supernatant containing the mitochondrial fraction can be used as the enzyme source.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a known concentration of dihydroorotate (substrate) and an electron acceptor like 2,6-dichloroindophenol (DCIP) or Coenzyme Q10.
-
-
Enzyme Reaction:
-
Add the cell lysate to the reaction mixture to initiate the reaction.
-
To test the inhibitory effect of this compound, pre-incubate the lysate with the inhibitor for a specific time before adding the substrate.
-
-
Measurement:
-
Monitor the reduction of the electron acceptor over time spectrophotometrically. For DCIP, this can be measured as a decrease in absorbance at 600 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the change in absorbance over time. Compare the rates in the presence and absence of this compound to determine the percentage of inhibition.
-
Visualizations
Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound on DHODH.
Caption: Troubleshooting workflow for inconsistent cell viability results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dhodh-IN-24: A Comparative Guide to its Inhibitory Effect on DHODH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dhodh-IN-24, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), with other known DHODH inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Quantitative Comparison of DHODH Inhibitors
The inhibitory potency of this compound against human DHODH is benchmarked against a panel of other well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (nM) | Reference |
| This compound | 91 | [1] |
| H-006 | 3.8 | |
| HOSU-53 | 0.95 | [2][3][4] |
| PTC299 | ~1 | [1][5][6] |
| BAY2402234 | 1.2 | [7][8] |
| Brequinar | 10 | |
| IMU-838 | 160 | |
| Teriflunomide (A77 1726) | ~600 | |
| Leflunomide | Weak inhibitor (IC50 = 98 µM for human DHODH) |
Experimental Protocols
The validation of the inhibitory effect of compounds on DHODH is typically performed using a robust and well-established enzymatic assay. The following protocol outlines the key steps for a common colorimetric DHODH inhibition assay.
DHODH Inhibition Assay Protocol (DCPIP Reduction Method)
This in vitro enzyme assay measures the activity of recombinant human DHODH by monitoring the reduction of the dye 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate.
Materials and Reagents:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO) - Substrate
-
Decylubiquinone - Electron acceptor
-
2,6-dichlorophenolindophenol (DCPIP) - Colorimetric indicator
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Reagent Solutions: Prepare fresh solutions of assay buffer, DHO, decylubiquinone, and DCPIP at the desired concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant human DHODH enzyme to each well, followed by the addition of the diluted test compounds or vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the Reaction: To start the enzymatic reaction, add a mixture of DHO and decylubiquinone to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
References
- 1. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOSU-53 (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Comparative Guide to Dhodh-IN-24 and Other DHODH Inhibitors in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-24, and other notable alternatives in the context of cancer research. While comprehensive cross-cancer validation data for this compound is currently limited, this document summarizes the available information and presents a broader comparison with well-characterized DHODH inhibitors, brequinar and teriflunomide, to offer valuable insights for researchers in the field.
Introduction to DHODH Inhibition in Cancer Therapy
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] By inhibiting DHODH, the supply of pyrimidines necessary for DNA and RNA synthesis is depleted, leading to cell cycle arrest and apoptosis. This makes DHODH an attractive target for cancer therapy.[3] Numerous small-molecule DHODH inhibitors have been developed and investigated for their anti-cancer properties.[2]
This compound: A Potent DHODH Inhibitor
This compound (also referred to as compound 16) is a potent inhibitor of human DHODH with a biochemical half-maximal inhibitory concentration (IC50) of 91 nM.[4][5][6] To date, its activity in cancer has been primarily reported in the context of acute myeloid leukemia (AML).
Comparative Activity of DHODH Inhibitors
The following table summarizes the available biochemical and cellular activity data for this compound and compares it with brequinar and teriflunomide across various cancer types. It is important to note the limited scope of publicly available data for this compound's activity in diverse cancer cell lines.
Table 1: Comparison of IC50 Values of DHODH Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cancer Type | Cell Line | Cellular IC50 (µM) |
| This compound (Compound 16) | DHODH | 91[4][5] | Acute Myeloid Leukemia | MOLM-13 | Not Reported* |
| Brequinar | DHODH | 5.2[7] | Colon Cancer | HCT-116 | > 30 (as a probe)[7] |
| Small Cell Lung Cancer | Various | Sensitive (specific IC50 not stated)[8] | |||
| Medulloblastoma | D458 | Potent (specific IC50 not stated)[9] | |||
| Teriflunomide | DHODH | ~130[5] | Triple-Negative Breast Cancer | MDA-MB-468 | 31.36 (96h)[1] |
| Triple-Negative Breast Cancer | BT549 | 31.83 (96h)[1] | |||
| Triple-Negative Breast Cancer | MDA-MB-231 | 59.72 (96h)[1] | |||
| T-cell Acute Lymphoblastic Leukemia | MOLT4, JURKAT | Proliferation inhibited[10] |
*In the initial study, ten related compounds showed cellular IC50 values between 2.3 and 50.6 µM in MOLM-13 cells, but the specific value for this compound (compound 16) was not provided.[5][11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation and comparison of findings.
DHODH Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified DHODH. A common method is a colorimetric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH enzyme.
-
Substrate: Dihydroorotate (DHO).
-
Electron Acceptor: Coenzyme Q10 and DCIP.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding DHO and the electron acceptors.
-
Measure the decrease in absorbance of DCIP over time at a specific wavelength (e.g., 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assays
These assays determine the effect of a compound on the proliferation and survival of cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the DHODH inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Key Processes
To better understand the context of DHODH inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: DHODH in Pyrimidine Synthesis and Inhibition by this compound.
Caption: General Workflow for Cross-Cancer Validation of a DHODH Inhibitor.
Conclusion
This compound is a potent inhibitor of the DHODH enzyme. While its efficacy has been demonstrated in an AML cell line, further research is needed to establish its activity across a broader spectrum of cancer types. The provided comparative data for brequinar and teriflunomide offer a baseline for evaluating the potential of new DHODH inhibitors. The detailed experimental protocols and illustrative diagrams in this guide are intended to support researchers in the design and execution of studies for the cross-validation of this compound and other emerging DHODH-targeting compounds in various cancer contexts.
References
- 1. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
In-Vivo Efficacy of DHODH Inhibitors: A Comparative Guide for Researchers
For researchers and scientists in drug development, understanding the in-vivo efficacy of novel therapeutic agents in comparison to existing drugs is paramount. This guide provides a comparative overview of the in-vivo performance of dihydroorotate dehydrogenase (DHODH) inhibitors, a promising class of anti-cancer agents. While specific in-vivo data for the novel compound Dhodh-IN-24 is not yet publicly available, this guide will focus on the established efficacy of prominent DHODH inhibitors—Brequinar, Leflunomide, and Teriflunomide—to provide a crucial benchmark for future studies.
Mechanism of Action: Targeting Pyrimidine Synthesis
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and thus for cell proliferation.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.[1] DHODH inhibitors block the fourth step of this pathway, leading to pyrimidine depletion, cell cycle arrest, and apoptosis in cancer cells.
In-Vivo Efficacy of Existing DHODH Inhibitors
The following table summarizes the in-vivo efficacy of Brequinar, Leflunomide, and Teriflunomide in various cancer models as reported in preclinical studies. These data provide a quantitative baseline for evaluating the potential of new DHODH inhibitors like this compound.
| Drug | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Brequinar | Neuroblastoma | Xenograft and Transgenic Mice | Not specified | Dramatically reduced tumor growth and extended survival.[2] | [2] |
| Brequinar | Small Cell Lung Cancer | Mouse model | Not specified | Suppressed tumor growth and extended survival.[1] | [1] |
| Brequinar | Melanoma | Mouse model | Not specified | Showed impressive single-agent efficacy and prolonged survival when combined with immune checkpoint blockade.[3] | [3] |
| Leflunomide | C6 Glioma | Mouse model | Not specified | Strongly inhibited tumor growth.[4] | [4] |
| Leflunomide | Melanoma | SCID Mice | Daily intraperitoneal and oral gavage | Combination with selumetinib led to an enhanced decrease in tumor size.[5] | [5] |
| Leflunomide | Neuroblastoma | SCID Mice | Not specified | Inhibited tumor growth and development.[6] | [6] |
| Teriflunomide | Glioblastoma | Patient-derived xenografts in mice | Not specified | Markedly shrank tumors and improved survival when paired with targeted cancer therapy.[7] | [7] |
| Teriflunomide | Non-Small Cell Lung Cancer | Nude mice with H460 cell xenografts | Not specified | Displayed anti-tumor activity in vivo.[8] | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and the typical experimental process for evaluating DHODH inhibitors, the following diagrams have been generated.
Caption: DHODH Inhibition Pathway.
Caption: In-Vivo Efficacy Workflow.
Detailed Experimental Protocols
The following are generalized experimental protocols for in-vivo efficacy studies of DHODH inhibitors, based on methodologies reported in the literature.
Xenograft Mouse Model of Cancer
-
Cell Culture: Human cancer cell lines (e.g., neuroblastoma, melanoma, lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Husbandry: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of saline or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The DHODH inhibitor is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the drug.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight (to assess toxicity), survival, and biomarkers from tumor biopsies may also be evaluated.
-
Statistical Analysis: Differences in tumor growth between the treatment and control groups are analyzed using appropriate statistical methods, such as a t-test or ANOVA. Survival data is often analyzed using Kaplan-Meier curves and the log-rank test.
Transgenic Mouse Model of Cancer
-
Animal Model: Genetically engineered mouse models that spontaneously develop tumors (e.g., TH-MYCN transgenic mice for neuroblastoma) are used. These models more closely mimic human disease progression.
-
Tumor Monitoring: Animals are monitored for tumor development through palpation or imaging techniques.
-
Treatment: Once tumors are detected, animals are randomized and treated with the DHODH inhibitor or vehicle as described for the xenograft model.
-
Efficacy Assessment: Efficacy is primarily assessed by measuring the time to tumor progression and overall survival. Tumor burden can also be assessed by imaging or at necropsy.
-
Statistical Analysis: Survival data is analyzed using Kaplan-Meier curves and the log-rank test.
Conclusion
The available in-vivo data for established DHODH inhibitors like Brequinar, Leflunomide, and Teriflunomide demonstrate their significant anti-tumor activity across a range of cancer types. These findings underscore the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway. For a new investigational drug such as this compound, the efficacy data presented in this guide serves as a critical benchmark. Future in-vivo studies on this compound will be essential to determine its comparative efficacy and potential advantages over existing DHODH inhibitors. Researchers are encouraged to utilize the standardized experimental protocols outlined here to ensure the generation of robust and comparable data.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 4. In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-rheumatic drug, leflunomide, synergizes with MEK inhibition to suppress melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. Adding MS Drug to Targeted Cancer Therapy May Improve Glioblastoma Outcomes [health.ucsd.edu]
- 8. Anti-inflammatory drug, leflunomide and its metabolite teriflunomide inhibit NSCLC proliferation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of Dhodh-IN-24's impact on different metabolic pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of dihydroorotate dehydrogenase (DHODH) inhibitors on major metabolic pathways, with a focus on compounds like Dhodh-IN-24 and other well-characterized inhibitors. We will explore their effects in contrast to other metabolic pathway modulators and provide the experimental context for these findings.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Notably, DHODH is located on the inner mitochondrial membrane, linking pyrimidine biosynthesis to the electron transport chain and cellular respiration. Inhibition of DHODH has emerged as a promising therapeutic strategy in cancer and autoimmune diseases due to the high demand for nucleotides in rapidly proliferating cells. This compound is a potent inhibitor of human DHODH, and while specific data on its metabolic impact is emerging, its effects can be largely inferred from studies of other potent DHODH inhibitors such as Brequinar and BAY2402234.
Impact on Core Metabolic Pathways: A Comparative Overview
The inhibition of DHODH triggers a cascade of metabolic alterations, primarily affecting pyrimidine synthesis, mitochondrial respiration, glycolysis, and fatty acid metabolism. This section compares the effects of DHODH inhibitors with other agents that target these pathways.
Table 1: Comparative Effects of Metabolic Inhibitors on Key Cellular Processes
| Inhibitor Class | Primary Target | Key Metabolic Effects | Impact on Cell Proliferation |
| DHODH Inhibitors | Dihydroorotate Dehydrogenase | - Blocks de novo pyrimidine synthesis- Reduces mitochondrial respiration (OCR)- Increases glycolysis (ECAR)- Alters fatty acid metabolism | - Potent inhibition, particularly in rapidly dividing cells |
| Glycolysis Inhibitors | e.g., Hexokinase (2-DG) | - Blocks glucose phosphorylation, inhibiting glycolysis | - Inhibits proliferation, especially in glycolytically dependent cells |
| Mitochondrial Complex I Inhibitors | Mitochondrial Complex I | - Reduces mitochondrial respiration- Activates AMPK- Inhibits gluconeogenesis | - Inhibits proliferation through energy stress |
| Fatty Acid Oxidation Inhibitors | Carnitine Palmitoyltransferase 1 | - Blocks fatty acid transport into mitochondria, inhibiting FAO | - Inhibits proliferation in cells reliant on FAO for energy and redox balance |
Table 2: Potency of Selected Metabolic Inhibitors
| Inhibitor | Target | Reported IC50 | Cell Line/System |
| Brequinar | Human DHODH | 5.2 nM | Human DHODH enzyme |
| Brequinar | Human DHODH | 10 nM | Human DHODH enzyme |
| BAY2402234 | DHODH | Not explicitly found | - |
| Teriflunomide | Human DHODH | 1.1 µM | Human DHODH enzyme |
| 2-Deoxyglucose (2-DG) | Glycolysis | Concentration-dependent effects, typically in mM range | Human cancer cells |
| Metformin | Mitochondrial Complex I | - | - |
| Etomoxir | CPT1 | ~10 µM for FAO inhibition | BT549 cells |
Detailed Metabolic Consequences of DHODH Inhibition
Pyrimidine Synthesis
The most direct consequence of DHODH inhibition is the depletion of the pyrimidine nucleotide pool. This starves the cell of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in highly proliferative cells like cancer cells.
Mitochondrial Respiration and Glycolysis
By inhibiting DHODH, which is physically linked to the electron transport chain, these compounds impair mitochondrial respiration. This leads to a decrease in the oxygen consumption rate (OCR). To compensate for the reduced mitochondrial energy production, cells often upregulate glycolysis, resulting in an increased extracellular acidification rate (ECAR) due to lactate production. This metabolic switch is a key characteristic of DHODH inhibitor treatment.
Independent Verification of Dhodh-IN-24's Potency: A Comparative Analysis
For Immediate Release
This guide provides an independent verification of the IC50 value of Dhodh-IN-24, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), and compares its performance with other known inhibitors of the same target. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the study of DHODH and its role in various diseases.
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling therapeutic target for cancer and autoimmune diseases.[3][4] DHODH inhibitors block the fourth step in this pathway, the conversion of dihydroorotate to orotate, thereby depleting the pool of pyrimidines necessary for cell growth.[2]
This compound: A Potent DHODH Inhibitor
This compound has been identified as a potent inhibitor of human DHODH with a reported half-maximal inhibitory concentration (IC50) of 91 nM.[5][6] This positions it as a significant compound for further investigation in therapeutic areas where DHODH inhibition is a validated strategy.
Comparative Analysis of DHODH Inhibitors
To provide a comprehensive understanding of this compound's potency, its IC50 value is compared against a panel of other well-characterized DHODH inhibitors. The following table summarizes the biochemical IC50 values for these compounds against human DHODH.
| Inhibitor | IC50 (nM) | Reference(s) |
| This compound | 91 | [5][6] |
| Brequinar | 4.5 - 10 | [7][8] |
| Teriflunomide (A77 1726) | 130 - 411 | [6][7] |
| (R)-HZ00 | 1000 | [9] |
| (S)-HZ00 | 9500 | [9] |
| HZ05 | Potent (nanomolar) | [9] |
| Compound 30 (HZ00 analog) | 15 | [10] |
| Indoluidin D | 210 | [7] |
Note: IC50 values can vary between different experimental setups and assay conditions.
Experimental Protocols for IC50 Determination
The determination of the IC50 value for DHODH inhibitors typically involves an in vitro enzymatic assay using purified recombinant human DHODH. A common method is a steady-state colorimetric or fluorescence-based inhibition assay.[11][12]
General Assay Principle:
The assay measures the enzymatic activity of DHODH, which catalyzes the oxidation of dihydroorotate to orotate. This reaction is coupled to the reduction of an electron acceptor, such as 2,6-dichloroindophenol (DCIP) or coenzyme Q10.[9][11] The rate of the reaction can be monitored by measuring the change in absorbance or fluorescence of the electron acceptor over time.
Key Steps in a Typical DHODH Inhibition Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl or K2CO3-HCl) at a specific pH (typically between 7.0 and 8.5).[12]
-
Prepare stock solutions of the DHODH inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare solutions of the substrate (dihydroorotate) and the electron acceptor (e.g., coenzyme Q10).
-
-
Enzyme Reaction:
-
In a microplate, combine the reaction buffer, recombinant human DHODH enzyme, and varying concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate and electron acceptor.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at regular intervals using a plate reader. The wavelength will depend on the electron acceptor used.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DHODH Enhances Replication-Associated Genomic Instability and Promotes Sensitivity in Endometrial Cancer [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dhodh-IN-24: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Dhodh-IN-24, a potent dihydroorotate dehydrogenase (DHODH) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with waste management regulations.
This compound is a powerful enzymatic inhibitor utilized in various research applications.[1][2] Its mechanism of action involves the disruption of the de novo pyrimidine biosynthesis pathway, a critical process for cellular proliferation.[3][4] Due to its biological activity, proper handling and disposal are paramount to mitigate potential environmental and health risks.
Summary of Key Data
For ease of reference, the following table summarizes the essential physicochemical and handling information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₄ | [2] |
| Molecular Weight | 394.51 g/mol | [2] |
| CAS Number | 418775-30-1 | [5] |
| Appearance | Solid powder | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 1 year | [2] |
| IC₅₀ (human DHODH) | 91 nM | [1][2] |
Experimental Protocols: Handling and Waste Segregation
Adherence to the following protocols is mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.
Weighing and Solution Preparation:
-
When weighing the solid compound, use a chemical fume hood to prevent aerosolization.
-
For solution preparation, add the solvent to the vial containing the powdered this compound to minimize dust formation.
-
This compound is soluble in DMSO.[6]
Waste Segregation:
-
All materials that come into direct contact with this compound are to be considered chemical waste.
-
This includes, but is not limited to:
-
Empty vials
-
Contaminated pipette tips
-
Gloves
-
Weighing paper
-
Bench paper
-
-
Segregate solid and liquid waste into appropriately labeled containers.
Disposal Procedures: A Step-by-Step Guide
The following step-by-step procedures outline the correct disposal path for this compound waste.
Step 1: Inactivation (Recommended for Liquid Waste)
While not always mandatory, inactivating the compound before disposal is a best practice. Given that this compound is an organic molecule, treatment with a strong oxidizing agent or hydrolysis under acidic or basic conditions can degrade the compound. However, these procedures should only be performed by trained personnel and in accordance with your institution's safety guidelines.
Step 2: Waste Collection
-
Solid Waste: Collect all solid waste, including empty containers and contaminated disposables, in a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Labeling and Storage
-
Ensure all waste containers are properly labeled with the contents, concentration (if known), and date of accumulation.
-
Store waste containers in a designated and secure secondary containment area away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour any liquid waste containing this compound down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Mandatory Visualizations
To further clarify the context of this compound's activity and the logical flow of its disposal, the following diagrams are provided.
Caption: Inhibition of the pyrimidine biosynthesis pathway by this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Dhodh-IN-24
Essential Safety and Handling Guide for Dhodh-IN-24
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). Adherence to these guidelines is essential to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory activities involving this compound. This guidance is based on general best practices for handling potent enzyme inhibitors and hazardous chemicals.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Disposable nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or safety goggles- Respiratory protection (e.g., N95 or higher rated respirator) |
| Solution Preparation and Handling | - Disposable nitrile gloves- Lab coat- Safety glasses with side shields |
| Cell Culture and In Vitro Assays | - Disposable nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Disposable nitrile gloves (double-gloving)- Lab coat (disposable, if available)- Safety goggles- Respiratory protection |
| Waste Disposal | - Disposable nitrile gloves- Lab coat- Safety glasses |
Operational Plan: Safe Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Contact your institution's Environmental Health and Safety (EHS) office for guidance.
-
When opening the package, wear appropriate PPE (gloves, lab coat, safety glasses).
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Weighing and Solution Preparation:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Prepare solutions in a chemical fume hood.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weighing papers, pipette tips) | - Collect in a dedicated, labeled hazardous waste container lined with a plastic bag.- Keep the container sealed when not in use. |
| Liquid Waste (e.g., unused solutions, cell culture media) | - Collect in a dedicated, labeled, leak-proof hazardous waste container.- Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps (e.g., contaminated needles, serological pipettes) | - Dispose of in a designated sharps container for hazardous chemical waste. |
Experimental Protocols
In Vitro DHODH Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound on human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Coenzyme Q10 (CoQ10)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare working solutions of DHO, DCIP, and CoQ10 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound solution or DMSO (for control wells)
-
Recombinant human DHODH enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate mixture (DHO, DCIP, and CoQ10) to all wells to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 600 nm every minute for 15-30 minutes using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: DHODH signaling pathway and inhibition by this compound.
Caption: Workflow for the in vitro DHODH enzyme inhibition assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
